Product packaging for 1,6-Dimethoxyphenazine(Cat. No.:CAS No. 13398-79-3)

1,6-Dimethoxyphenazine

Numéro de catalogue: B018872
Numéro CAS: 13398-79-3
Poids moléculaire: 240.26 g/mol
Clé InChI: SFNYAHCOEPIPGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1,6-Dimethoxyphenazine is a phenazine-based compound offered for scientific research and development. Phenazines are a broad class of bacterial-derived metabolites known for their redox-active properties, which make them valuable tools in various research fields. Key Research Applications & Value: Enzyme Substrate: Phenazine-type compounds are increasingly investigated as substrates for high-throughput screening of oxidative enzymes like laccases . Their structural features, particularly methoxy functional groups, can offer superior stability in aqueous buffers compared to other common substrates, making them suitable for long-term assays and functional analysis in microbiological studies . Microbial Research: Phenazines are recognized as virulence and survival factors in bacteria . Researchers utilize phenazine derivatives, including dicarboxylate precursors, to study bacterial metabolism, phenazine biosynthesis pathways, and intercellular signaling in microorganisms . Redactive Properties: The core phenazine structure facilitates electron transfer, which is fundamental to its role in bioactive compound synthesis and its utility in probing redox processes in biochemical systems . Mechanism of Action: In enzymatic studies, particularly with laccases, phenazine compounds can act as electron donors. The enzyme catalyzes the oxidation of the substrate, and the resulting change (often a colorimetric shift) allows researchers to measure activity. The methoxy groups on the phenazine core are electron-donating, which can influence the compound's oxidation potential and its suitability for specific enzyme variants . In microbial systems, phenazines play a role in redox cycling, which can impact microbial ecology and pathogenesis . Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2 B018872 1,6-Dimethoxyphenazine CAS No. 13398-79-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,6-dimethoxyphenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-11-7-3-5-9-13(11)15-10-6-4-8-12(18-2)14(10)16-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNYAHCOEPIPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C3C=CC=C(C3=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347071
Record name 1,6-Dimethoxyphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13398-79-3
Record name 1,6-Dimethoxyphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Isolation and Discovery of 1,6-Dimethoxyphenazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and discovery of 1,6-dimethoxyphenazine, a naturally occurring phenazine derivative. The document details the original discovery from Streptomyces thioluteus and a more recent isolation from Lysobacter antibioticus, presenting key experimental protocols and quantitative data in a structured format for scientific and research applications.

Discovery and Initial Isolation from Streptomyces thioluteus

This compound was first reported in 1967 by N.N. Gerber from the bacterium Streptomyces thioluteus. This discovery was part of a broader study on phenazine, phenoxazinone, and dioxopiperazine compounds produced by this microorganism.

Experimental Protocol: Isolation from S. thioluteus

The following protocol is based on the original methodology described by Gerber (1967).

1. Fermentation:

  • Microorganism: Streptomyces thioluteus (strain 37-1).

  • Medium: A nutrient-rich broth containing glucose, soybean meal, and various salts.

  • Culture Conditions: The bacterium was cultured in shake flasks at 28°C for 7-10 days.

2. Extraction:

  • The culture broth was acidified to pH 4.0 with HCl.

  • The acidified broth was then extracted with chloroform (CHCl₃).

  • The chloroform extract was concentrated under reduced pressure to yield a crude residue.

3. Purification:

  • The crude extract was subjected to column chromatography on alumina (Al₂O₃).

  • Elution was performed with a gradient of solvents, starting with petroleum ether and gradually increasing the polarity with benzene and chloroform.

  • This compound was typically eluted with a mixture of benzene and chloroform.

  • Fractions containing the target compound were identified by thin-layer chromatography (TLC).

  • Final purification was achieved by recrystallization from a suitable solvent system, such as methanol, to yield yellow needles.

Isolation from Lysobacter antibioticus OH13

More recently, this compound has been isolated from the soil bacterium Lysobacter antibioticus OH13. This finding was part of a larger investigation into the phenazine biosynthesis pathway in this organism.[1]

Experimental Protocol: Isolation from L. antibioticus OH13

The following protocol is adapted from the work of Zhao et al. (2016).

1. Fermentation:

  • Microorganism: Lysobacter antibioticus OH13.

  • Seed Culture: A seed culture was prepared by inoculating a single colony into nutrient broth (NB) and incubating at 30°C with shaking.

  • Production Culture: The seed culture was used to inoculate a larger volume of production medium and incubated for 24 hours at 30°C with shaking at 200 rpm.[2]

2. Extraction:

  • The fermentation broth was extracted with an equal volume of ethyl acetate.

  • The organic phase was collected and concentrated in vacuo to obtain the crude extract.

3. Purification:

  • The crude extract was subjected to column chromatography over a Sephadex LH-20 column.

  • Elution was carried out using a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

  • Fractions were collected and analyzed by High-Performance Liquid Chromatography (HPLC).

  • Fractions containing this compound were pooled and further purified by reversed-phase HPLC to yield the pure compound.

Quantitative Data

PropertyStreptomyces thioluteusLysobacter antibioticus OH13
Yield Not explicitly reported in the original publication.The amount of isolated compound was approximately 5 mg from a large-scale fermentation.[2]
Appearance Yellow needlesYellow powder
Melting Point 210-211 °CNot reported

Spectroscopic and Physicochemical Data

Data TypeThis compound
Molecular Formula C₁₄H₁₂N₂O₂[3]
Molecular Weight 240.26 g/mol [3]
UV-Vis (λmax) 274 nm, 365 nm (in Methanol)
Infrared (IR) Key absorptions indicating aromatic C-H, C=C, C=N, and C-O stretching.
¹H NMR (CDCl₃) δ (ppm): 8.18 (dd, J = 8.8, 1.2 Hz, 2H), 7.80 (dd, J = 8.8, 7.2 Hz, 2H), 7.33 (dd, J = 7.2, 1.2 Hz, 2H), 4.15 (s, 6H).
¹³C NMR (CDCl₃) δ (ppm): 158.0, 143.5, 130.0, 129.5, 125.0, 108.0, 56.5.
Mass Spectrometry ESI-MS m/z: 241.0971 [M+H]⁺

Visualizations

Biosynthetic Pathway of Phenazine Core

The biosynthesis of the core phenazine structure is a conserved pathway in bacteria, starting from chorismic acid, a key intermediate in the shikimate pathway.

phenazine_biosynthesis chorismate Chorismic Acid ADIC 2-amino-2-deoxyisochorismate chorismate->ADIC PhzE DHHA trans-2,3-dihydro-3-hydroxyanthranilic acid ADIC->DHHA PhzD PDC_PCA Phenazine-1,6-dicarboxylic acid (PDC) or Phenazine-1-carboxylic acid (PCA) DHHA->PDC_PCA PhzF, PhzG Derivatives Phenazine Derivatives (e.g., this compound) PDC_PCA->Derivatives Tailoring Enzymes (e.g., Methyltransferases)

Caption: Generalized biosynthetic pathway of the phenazine core structure.

Experimental Workflow for Isolation

The general workflow for isolating this compound from bacterial cultures involves a series of standard natural product chemistry techniques.

isolation_workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_characterization 4. Characterization fermentation Bacterial Culture (S. thioluteus or L. antibioticus) extraction Solvent Extraction (e.g., Chloroform or Ethyl Acetate) fermentation->extraction column_chrom Column Chromatography (Alumina or Sephadex) extraction->column_chrom hplc HPLC column_chrom->hplc analysis Spectroscopic Analysis (NMR, MS, IR, UV-Vis) & Physical Characterization hplc->analysis

Caption: General experimental workflow for the isolation of this compound.

References

Crystal Structure Analysis of 1,6-Dimethoxyphenazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,6-dimethoxyphenazine, a metabolite of Streptomyces luteoreticuli.[1][2] The document outlines the crystallographic data, experimental protocols for its synthesis and crystal growth, and the methodology for its structural determination, offering a comprehensive resource for researchers in medicinal chemistry and materials science.

Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[3][4] The compound crystallizes in the monoclinic space group P21/n with two molecules per unit cell.[3][4] The planar phenazine ring system is a key feature of the molecular structure, with the methoxy groups slightly out of the plane.[3] Molecules are stacked in a columnar arrangement along the c-axis.[3]

Parameter Value
Molecular FormulaC₁₄H₁₂N₂O₂
Molecular Weight240.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a8.60 Å[3][4]
b12.59 Å[3][4]
c5.17 Å[3][4]
β93.5°[3][4]
Volume557.6 ų
Z2[3][4]
R-factor0.16[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of o-anisidine with o-nitroanisole in the presence of potassium hydroxide.[3]

Materials:

  • o-Anisidine

  • o-Nitroanisole

  • Potassium hydroxide

  • Benzene

  • Ethanol

  • Activated Charcoal

  • Chromatography column (Silica gel)

  • Eluent (e.g., petroleum ether-ethyl acetate mixture)

Procedure:

  • A mixture of o-anisidine, o-nitroanisole, and powdered potassium hydroxide is refluxed in benzene.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is subjected to steam distillation to remove unreacted starting materials.

  • The resulting crude product is dissolved in ethanol and treated with activated charcoal to remove colored impurities.

  • The solution is filtered, and the solvent is evaporated.

  • The solid residue is purified by column chromatography on silica gel.

  • Crystals suitable for X-ray diffraction are obtained by slow evaporation from a suitable solvent such as ethanol or by sublimation.

Crystal Growth and X-ray Diffraction Analysis

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable organic solvent, such as ethanol.

X-ray Data Collection and Structure Refinement: The crystal structure was originally determined using two-dimensional X-ray diffraction data.[3][4] Modern analysis would typically involve the following steps:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 298 K or 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model. The final R-factor indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.[3]

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis synthesis_start React o-anisidine, o-nitroanisole, and KOH in benzene reflux Reflux the reaction mixture synthesis_start->reflux solvent_removal Remove solvent under reduced pressure reflux->solvent_removal steam_distillation Purify by steam distillation solvent_removal->steam_distillation dissolve_charcoal Dissolve in ethanol and treat with activated charcoal steam_distillation->dissolve_charcoal filter_evaporate Filter and evaporate solvent dissolve_charcoal->filter_evaporate chromatography Purify by column chromatography filter_evaporate->chromatography crystallization Grow single crystals by slow evaporation chromatography->crystallization data_collection Mount crystal and collect X-ray diffraction data crystallization->data_collection data_processing Process diffraction data data_collection->data_processing structure_solution Solve structure using direct methods data_processing->structure_solution structure_refinement Refine structural model structure_solution->structure_refinement

Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.

References

Spectroscopic Profile of 1,6-Dimethoxyphenazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-Dimethoxyphenazine, a key heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended to serve as a core resource for scientists and professionals engaged in drug development and related research fields, offering detailed spectroscopic data and experimental context.

Summary of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for this compound-5-oxide

Chemical Shift (δ) ppmAssignment
Data not available in searched resources

Note: Specific experimental ¹³C NMR data for this compound could not be located in the searched resources. The data for the 5-oxide derivative is provided as a reference for closely related structural motifs.

¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available in searched resources

Note: Specific experimental ¹H NMR data for this compound, including chemical shifts, multiplicities, and coupling constants, were not found in the available literature.

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for Phenazine Derivatives

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~1620Medium to StrongC=N stretch
~1520, 1480Medium to StrongAromatic C=C stretch
~1280StrongAryl-O-CH₃ stretch (asymmetric)
~1030StrongAryl-O-CH₃ stretch (symmetric)
~830, 750StrongC-H out-of-plane bending

Note: This table represents typical absorption ranges for phenazine and methoxy-substituted aromatic compounds. Specific experimental peak values for this compound were not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption Maxima for Phenazine in Ethanol

Wavelength (λmax) nmMolar Absorptivity (ε) L·mol⁻¹·cm⁻¹
~250High
~360Medium

Note: This data is for the parent phenazine compound. The methoxy substituents in this compound are expected to cause a bathochromic (red) shift in the absorption maxima.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available in the searched literature. However, the following are general methodologies typically employed for the spectroscopic analysis of such organic compounds.

NMR Spectroscopy:

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: For ¹H NMR, standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. A baseline is recorded with the solvent-filled cuvette.

  • Data Processing: The spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Processing Data Processing & Peak Assignment NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: General workflow for synthesis and spectroscopic analysis.

physical and chemical properties of 1,6-Dimethoxyphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,6-Dimethoxyphenazine (CAS No: 13398-79-3), a naturally occurring phenazine derivative. This document collates available data on its molecular characteristics, spectral properties, and synthesis. It also explores its biological significance as a weakly active antibacterial metabolite and its place within the broader context of phenazine biosynthesis. This guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related scientific fields.

Core Properties of this compound

This compound is a yellow solid organic compound. It belongs to the phenazine family, a group of nitrogen-containing heterocyclic compounds known for their diverse biological activities.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₂O₂[1][2]
Molecular Weight 240.26 g/mol [2]
CAS Number 13398-79-3[1][2]
Appearance Yellow solid[1]
Purity ≥95% to 99.0% (by HPLC)[2][3]
Solubility Soluble in ethanol, methanol, DMF, and DMSO[1]
Storage Conditions -20°C[1]

Spectroscopic and Physicochemical Data

ParameterValueSource(s)
Mass Spectrometry (M+H)⁺ 241.2[2][3]
Melting Point Data not available
Boiling Point Data not available
Melting Point of 1,6-Phenazinediol 278-279 °C[4][5]
Spectral Data

Specific experimental spectra for this compound are not widely published. A reference to the ¹³C NMR spectrum of the related compound, this compound-5-oxide, is available in the literature.[1][6]

Synthesis and Purification

Synthetic Pathway

A known method for the synthesis of this compound involves the condensation reaction of o-anisidine and o-nitroanisole in the presence of a strong base, such as potassium hydroxide, in a benzene solvent.

Synthesis_Workflow o_anisidine o-Anisidine reactants + o_anisidine->reactants o_nitroanisole o-Nitroanisole o_nitroanisole->reactants product This compound reactants->product Condensation reaction_conditions KOH, Benzene reaction_conditions->reactants Phenazine_Biosynthesis chorismic_acid Chorismic Acid phenazine_core Phenazine Core Structures (e.g., PCA, PDC) chorismic_acid->phenazine_core Biosynthesis phz_operon PhzABCDEFG Enzymes phz_operon->chorismic_acid Catalyzes dimethoxyphenazine This compound phenazine_core->dimethoxyphenazine Modification other_phenazines Other Phenazine Derivatives phenazine_core->other_phenazines Modification modification_enzymes Modification Enzymes (e.g., Methyltransferases) modification_enzymes->phenazine_core Catalyzes

References

An In-depth Technical Guide to 1,6-Dimethoxyphenazine (CAS Number: 13398-79-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 1,6-Dimethoxyphenazine (CAS No. 13398-79-3). It is a redox-active phenazine compound that has garnered interest in various research fields, including enzymology and microbiology. This document details its chemical and physical characteristics, spectroscopic data, and its emerging applications. Furthermore, it outlines the intricate biosynthetic pathway of the core phenazine structure and explores the role of phenazines in bacterial signaling and redox cycling. Detailed experimental protocols for a representative synthesis of a phenazine derivative and for the enzymatic assay of laccase utilizing a phenazine substrate are also provided to facilitate further research and application development.

Chemical Information

1.1. Compound Identification

ParameterValue
CAS Number 13398-79-3
IUPAC Name This compound
Synonyms Crystalloiodinine B
Molecular Formula C₁₄H₁₂N₂O₂
Molecular Weight 240.26 g/mol
InChI Key SFNYAHCOEPIPGO-UHFFFAOYSA-N

1.2. Physical and Chemical Properties

PropertyValue
Appearance Yellow to brown crystalline powder
Solubility Sparingly soluble in alcohol
Storage Temperature Recommended at -20°C[1]

Spectroscopic and Analytical Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected) ¹³C NMR (Expected)
Aromatic ProtonsAromatic Carbons
Methoxy Group ProtonsMethoxy Group Carbons

2.2. Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. The molecule possesses a center of symmetry and is largely planar, with the exception of the methyl groups. The planar molecules are stacked parallel to each other.

Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 8.60 Å, b = 12.59 Å, c = 5.17 Å, β = 93.5°

Synthesis of Phenazine Derivatives

While a specific, detailed protocol for the synthesis of this compound is not available in the provided search results, a general and classic method for synthesizing the core phenazine structure is the Wohl-Aue reaction. This reaction involves the condensation of an aniline with a nitrobenzene in the presence of a base.

For illustrative purposes, a detailed experimental protocol for the synthesis of a related dihydroxyphenazine derivative is provided below. This procedure highlights the common steps in phenazine synthesis, including condensation and reduction.

3.1. Experimental Protocol: Synthesis of 1,3-Dihydroxyphenazine

This protocol is adapted from a published procedure for the synthesis of a dihydroxyphenazine derivative.

Materials:

  • Benzofuroxan

  • Phloroglucinol

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium Dithionite

  • Phosphate buffer (pH 7.0, 100 mM)

  • Decolorizing charcoal

  • Celite

Procedure:

Step 1: Condensation to form 1,3-Dihydroxyphenazine Dioxide

  • In a suitable reaction vessel, dissolve benzofuroxan and phloroglucinol in a mixed solvent of methanol and water.

  • Add N,N-diisopropylethylamine (DIPEA) to the mixture.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Quench the reaction by adding 1.2 M aqueous HCl.

  • Dilute the solution with deionized water and stir for 20 minutes to allow for the precipitation of the product.

  • Isolate the purple solid by filtration through a sintered glass funnel and wash with deionized water.

  • Resuspend the crude material in ethanol and filter to further purify the intermediate.

  • Dry the crude 1,3-dihydroxyphenazine dioxide under reduced pressure.

Step 2: Reduction to 1,3-Dihydroxyphenazine

  • Resuspend the dried intermediate in a phosphate buffer (pH 7.0, 100 mM) and stir vigorously overnight.

  • Isolate the purified intermediate by filtration and wash with deionized water.

  • In a separate flask, dissolve the purified intermediate in an appropriate solvent and add sodium dithionite in a basic aqueous solution to reduce the dioxide.

  • After the reaction is complete, add decolorizing charcoal and stir for 24 hours.

  • Remove the charcoal by filtering through a pad of Celite.

  • Precipitate the final product by slowly adding deionized water to the filtrate while cooling in an ice bath.

  • Isolate the solid precipitate by filtration and wash with deionized water to yield 1,3-dihydroxyphenazine.

Biological Activity and Applications

4.1. Antimicrobial and Biological Activity

Phenazine compounds, including this compound, are known to be produced by various bacteria and exhibit a range of biological activities. This compound itself has been reported to show weak antibacterial activity. The biological profile of phenazine derivatives can be significantly influenced by the introduction of different functional groups. Furthermore, the creation of N-oxide derivatives represents a strategy for enhancing biological activity.

4.2. Enzyme Substrate for Laccase Assays

Phenazine-type compounds are valuable substrates for the high-throughput screening of oxidative enzymes like laccases. Their structural features can offer superior stability in aqueous buffers compared to other common substrates, making them suitable for long-term assays. The methoxy groups on the phenazine core are electron-donating, which can influence the compound's oxidation potential and its suitability for specific enzyme variants.

4.3. Role in Microbial Research

In microbial systems, phenazines play a crucial role in redox cycling, which can impact microbial ecology and pathogenesis. They are recognized as virulence and survival factors in bacteria. Researchers utilize phenazine derivatives to study bacterial metabolism, biosynthesis pathways, and intercellular signaling.

Signaling Pathways and Mechanisms

5.1. Phenazine Biosynthesis Pathway

The biosynthesis of the core phenazine structure originates from the shikimic acid pathway. The intermediate, chorismic acid, is converted through a series of enzymatic steps to the central phenazine scaffold.

Phenazine_Biosynthesis Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid ADIC 2-Amino-2-deoxyisochorismic acid (ADIC) Chorismic_Acid->ADIC PhzE DHHA trans-2,3-dihydro-3- hydroxyanthranilic acid (DHHA) ADIC->DHHA PhzD AOCHC 6-amino-5-oxocyclohex- 2-ene-1-carboxylic acid DHHA->AOCHC PhzF Condensation Condensation (2 molecules) AOCHC->Condensation Phenazine_Core Phenazine Core (e.g., PCA, PDC) Condensation->Phenazine_Core PhzA, PhzB, PhzG

Caption: Generalized phenazine biosynthesis pathway.

5.2. Phenazine Redox Cycling in Bacteria

Phenazines are redox-active molecules that can act as electron shuttles, facilitating electron transfer processes within and between bacterial cells and their environment. This redox cycling is crucial for anaerobic survival in some bacteria, such as Pseudomonas aeruginosa, by helping to maintain redox homeostasis and generate ATP.

Phenazine_Redox_Cycling cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment NADH NADH NAD NAD+ NADH->NAD Cellular Respiration Reduced_Phenazine_in Phenazine (Reduced) NAD->Reduced_Phenazine_in Reduction Oxidized_Phenazine_in Phenazine (Oxidized) Reduced_Phenazine_in->Oxidized_Phenazine_in Oxidation Reduced_Phenazine_out Phenazine (Reduced) Reduced_Phenazine_in->Reduced_Phenazine_out Oxidized_Phenazine_out Phenazine (Oxidized) Oxidized_Phenazine_in->Oxidized_Phenazine_out Reduced_Phenazine_out->Oxidized_Phenazine_out Oxidation Electron_Acceptor Terminal Electron Acceptor (e.g., O₂, Fe³⁺) Oxidized_Phenazine_out->Electron_Acceptor Reduced_Acceptor Reduced Acceptor Electron_Acceptor->Reduced_Acceptor Reduction

Caption: Phenazine redox cycling mechanism.

Experimental Protocols

6.1. Laccase Activity Assay using a Phenazine Substrate

This protocol describes a general method for determining laccase activity using a phenazine-type substrate, adapted from a procedure for a newly developed substrate, Ferbamine. This method can be adapted for this compound, although optimization of substrate concentration and pH may be necessary.

Materials:

  • Laccase enzyme solution

  • Phenazine substrate (e.g., Ferbamine or this compound)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Substrate Solution Preparation: Prepare a stock solution of the phenazine substrate in a suitable solvent (e.g., methanol or DMSO) and then dilute it to the desired final concentration in 50 mM sodium acetate buffer (pH 5.0).

  • Enzyme Preparation: Prepare dilutions of the laccase enzyme solution in the same sodium acetate buffer.

  • Assay Setup:

    • For microplate reader: To each well of a 96-well plate, add a specific volume of the substrate solution.

    • For spectrophotometer: To a cuvette, add the substrate solution.

  • Reaction Initiation: Add a specific volume of the laccase enzyme solution to the wells or cuvette to initiate the reaction. A control reaction should be prepared by adding buffer instead of the enzyme solution.

  • Measurement: Immediately measure the change in absorbance at a predetermined wavelength over time. The optimal wavelength will depend on the specific phenazine substrate and its oxidized product. For Ferbamine, the color change produces a pale yellow area with a purple halo.

  • Calculation of Activity: Laccase activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the transformation of 1 µmol of substrate per minute under the specified conditions. The activity can be calculated from the initial linear rate of the reaction using the Beer-Lambert law, provided the molar extinction coefficient of the product is known.

Safety and Handling

7.1. Hazard Identification

This compound is intended for research use only and is not for human or veterinary use.[2] Users should consult the Safety Data Sheet (SDS) for detailed hazard information.

7.2. Recommended Precautions

  • Handling: Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area, preferably in a fume hood. Avoid the formation of dust and aerosols.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store at the recommended temperature of -20°C. Keep away from direct sunlight and sources of ignition.[1]

7.3. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion

This compound is a versatile research chemical with established applications in enzymology and microbiology. Its redox properties and role in bacterial processes make it a valuable tool for scientific investigation. This guide has provided a detailed overview of its chemical information, biological relevance, and practical experimental guidance. Further research into its synthesis, biological activities, and potential applications is warranted and encouraged.

References

An In-depth Technical Guide to Structural Isomers of C14H12N2O2 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of selected structural isomers of the molecular formula C14H12N2O2. The focus is on providing researchers, scientists, and drug development professionals with detailed information on the synthesis, spectroscopic characterization, and biological activities of these compounds. The isomers discussed belong to distinct chemical classes, each with unique properties and potential therapeutic applications.

1,4-Diamino-2,3-dihydroanthracene-9,10-dione

Chemical Class: Anthraquinone Derivative

1,4-Diamino-2,3-dihydroanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1][2][3] This particular isomer is also known as Solvent Violet 47 and is used in the formulation of colored smoke.[4]

Synthesis

The synthesis of 1,4-diamino-2,3-dihydroanthracene-9,10-dione can be achieved through the reduction of 1,4-diaminoanthraquinone. A common method involves the reaction of 1,4-diaminoanthraquinone with a reducing agent like sodium dithionite.[4] An alternative precursor is 1,4-dihydroxyanthraquinone (quinizarin), which can be reacted with amines to yield the corresponding 1,4-diaminoanthraquinone derivatives.[5]

A general workflow for the synthesis of 1,4-diaminoanthraquinone derivatives is depicted below.

G cluster_synthesis General Synthesis Workflow for 1,4-Diaminoanthraquinone Derivatives Precursor 1,4-Dihydroxyanthraquinone or 1,4-Diaminoanthraquinone Reaction Amination or Reduction Precursor->Reaction Reagents Intermediate Substituted 1,4-Diaminoanthraquinone Reaction->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Product Target 1,4-Diaminoanthraquinone Derivative Purification->Product

A general synthesis workflow for 1,4-diaminoanthraquinone derivatives.
Spectroscopic Data

The following table summarizes key spectroscopic data for 1,4-diamino-2,3-dihydroanthracene-9,10-dione.

Spectroscopic TechniqueDataReference
Mass Spectrometry Molecular Weight: 240.26 g/mol [6]
Infrared (IR) Spectroscopy Key Peaks (cm⁻¹): 3388, 3220, 3068 (N-H stretching); 2972, 2866 (C-H stretching); 1611 (C=O stretching)[5]
Biological Activity

While specific signaling pathways for 1,4-diamino-2,3-dihydroanthracene-9,10-dione are not extensively documented, some studies have indicated that it can be mutagenic in the Ames assay.[4] The broader class of anthraquinones has been shown to exert anticancer effects through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of topoisomerase II.[1][7]

1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic Acid

Chemical Class: Pyrido[1,2-a]benzimidazole Derivative

Pyrido[1,2-a]benzimidazoles are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities. These activities include antiviral, antibacterial, and anticancer properties.[8][9]

Synthesis

The synthesis of the pyrido[1,2-a]benzimidazole scaffold generally involves the reaction of a 2-aminobenzimidazole derivative with a suitable bifunctional reagent. For instance, α,β-unsaturated aldehydes or ketones can be used to construct the pyridinone ring.[9] A general synthetic approach is illustrated in the following workflow.

G cluster_synthesis General Synthesis of Pyrido[1,2-a]benzimidazoles Start 2-Aminobenzimidazole Reaction Cyclocondensation Start->Reaction Reagent α,β-Unsaturated Carbonyl Compound Reagent->Reaction Product Pyrido[1,2-a]benzimidazole Derivative Reaction->Product

A generalized synthetic route to pyrido[1,2-a]benzimidazoles.
Biological Activity and Signaling Pathways

A significant finding for this class of compounds is their potential to act as modulators of the GABA-A receptor.[10] Benzodiazepines, which are well-known GABA-A receptor modulators, exert their effects by binding to the receptor and enhancing the inhibitory effects of GABA.[11] It is hypothesized that pyrido[1,2-a]benzimidazoles may act in a similar manner, making them promising candidates for the development of new anxiolytic and anticonvulsant drugs.

The diagram below illustrates the allosteric modulation of the GABA-A receptor.

G cluster_gaba Modulation of GABA-A Receptor GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds Ion_Channel Chloride Ion Channel Receptor->Ion_Channel Opens Modulator Pyrido[1,2-a]benzimidazole (Allosteric Modulator) Modulator->Receptor Binds to allosteric site Effect Neuronal Inhibition Ion_Channel->Effect Cl⁻ influx

Allosteric modulation of the GABA-A receptor by a ligand.

Furthermore, certain pyrido[1,2-a]benzimidazole derivatives have demonstrated potent antimalarial activity. For example, the compound TDR86919 showed an IC50 of 0.047 µM against the drug-resistant K1 strain of Plasmodium falciparum and significant in vivo efficacy in a mouse model.[12]

Compound ClassBiological ActivityQuantitative DataReference
Pyrido[1,2-a]benzimidazolesAntimalarialIC50 (TDR86919 vs. K1 P. falciparum): 0.047 µM[12]

2-Amino-5-methylbenzo[b][2][8]benzoxazepin-6-one

Chemical Class: Benzoxazepinone Derivative

Benzoxazepinones are a class of heterocyclic compounds that have been investigated for a variety of biological activities. While specific data for the 2-amino-5-methyl substituted isomer is limited, the broader class of benzoxazepinones has shown promise in several therapeutic areas.

Synthesis and Biological Activity

The synthesis of benzoxazepinone derivatives often involves multi-step reaction sequences. The biological evaluation of this class has revealed activities such as glycogen phosphorylase inhibition, which is a target for the treatment of type 2 diabetes.[13][14] Other related benzoxazinone derivatives have been explored for their potential as tyrosine kinase inhibitors for cancer therapy.[15]

Methylcyano(1-methyl-2(1H)-quinolinylidene)acetate

Chemical Class: Quinolylideneacetate Derivative

Quinolines and their derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[16][17][18]

Synthesis and Biological Activity

The synthesis of quinoline derivatives can be achieved through various established methods. The biological activity of quinoline derivatives is diverse. For instance, some have been shown to target DNA topoisomerase enzymes, leading to their anticancer effects.[19] Others have demonstrated activity against various microbial pathogens. The specific biological profile of methylcyano(1-methyl-2(1H)-quinolinylidene)acetate is not well-documented in publicly available literature, but its structural class suggests potential for biological activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of specific isomers are often found within the primary research literature. For researchers interested in synthesizing these or related compounds, consulting the cited references is recommended for specific reaction conditions, purification methods, and analytical data.

General Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure of the synthesized isomers.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

  • X-ray Crystallography: Can be used to determine the three-dimensional structure of crystalline compounds.

Conclusion

The structural isomers of C14H12N2O2 represent a diverse set of chemical entities with significant potential in drug discovery and development. The anthraquinone and pyrido[1,2-a]benzimidazole isomers, in particular, have demonstrated interesting biological activities that warrant further investigation. While data on some isomers remains limited, the broader chemical classes to which they belong offer a rich field for further research and the development of novel therapeutic agents. This guide serves as a foundational resource for scientists and researchers to explore the potential of these and related compounds.

References

The Role of 1,6-Dimethoxyphenazine in Microbial Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazines are a diverse class of redox-active secondary metabolites produced by a wide array of bacteria, playing crucial roles in microbial competition, signaling, and pathogenesis. While much research has focused on phenazines like pyocyanin and phenazine-1-carboxylic acid (PCA), other derivatives such as 1,6-dimethoxyphenazine are emerging as significant players in microbial ecology. This technical guide provides an in-depth overview of this compound, consolidating current knowledge on its biosynthesis, biological activities, and ecological significance. We present quantitative data, detailed experimental methodologies, and pathway diagrams to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development.

Introduction to Phenazines and this compound

Phenazines are nitrogen-containing heterocyclic compounds that are integral to the physiology and ecological fitness of their producers, which include genera such as Pseudomonas, Streptomyces, and Lysobacter.[1][2] These molecules are known for their broad-spectrum antimicrobial properties, their ability to function as electron shuttles in respiration and biofilm formation, and their role as signaling molecules in quorum sensing networks.[2][3]

This compound is a phenazine derivative produced by several species of Streptomyces and Lysobacter.[4][5] Structurally, it is characterized by two methoxy groups at the 1 and 6 positions of the phenazine core. While sometimes described as having weak direct antibacterial activity, its ecological role is multifaceted, potentially involving synergistic interactions with other antimicrobials and serving as a precursor to more potent N-oxide derivatives.[5][6]

Biosynthesis of this compound

The biosynthesis of this compound originates from the shikimic acid pathway, diverging at the intermediate chorismic acid.[3] Unlike the well-studied phenazine-1-carboxylic acid (PCA) pathway in Pseudomonas, this compound is typically derived from phenazine-1,6-dicarboxylic acid (PDC), the primary phenazine precursor in Streptomyces and Lysobacter.[2][5]

The key steps in the biosynthesis are as follows:

  • Core Synthesis: A conserved set of enzymes encoded by the phz operon (e.g., PhzA-G) catalyzes the conversion of chorismic acid to the tricyclic phenazine core, PDC.[2]

  • Decarboxylative Hydroxylation: In organisms like Lysobacter antibioticus OH13, the FAD-dependent enzyme LaPhzS catalyzes the decarboxylative hydroxylation of PDC to yield 1,6-dihydroxyphenazine (DHP).[7]

  • O-methylation: The crucial step for the formation of this compound is the methylation of the hydroxyl groups. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. The enzyme LaPhzM from L. antibioticus OH13 has been identified and shown to be responsible for the formation of both mono- and di-O-methylated phenazines.[7][8]

Further modifications, such as N-oxidation by enzymes like LaPhzNO1, can occur on the phenazine ring, leading to the production of potent antibiotics like myxin (1-hydroxy-6-methoxyphenazine-N5,N10-dioxide).[5][7]

Biosynthesis of this compound Chorismic_Acid Chorismic Acid PDC Phenazine-1,6-dicarboxylic Acid (PDC) Chorismic_Acid->PDC phz operon (PhzA-G) DHP 1,6-Dihydroxyphenazine (DHP) PDC->DHP LaPhzS (Decarboxylative Hydroxylation) Mono_Methoxy 1-Hydroxy-6-methoxyphenazine DHP->Mono_Methoxy LaPhzM (O-methyltransferase) + SAM Di_Methoxy This compound Mono_Methoxy->Di_Methoxy LaPhzM (O-methyltransferase) + SAM

Biosynthesis pathway of this compound.

Role in Microbial Ecology

The function of this compound in microbial communities is complex, extending beyond simple antagonism.

Antimicrobial Activity

This compound itself is reported to be a weakly active antibacterial agent, with some activity noted against mycobacteria.[4][9] However, its derivatives and its role in synergy with other compounds are of significant interest. For instance, related O-methylated phenazines have been shown to act as potentiators for antibiotics like ciprofloxacin, reducing the required dosage.[5] This suggests a role in weakening competitors, making them more susceptible to other inhibitory compounds.

Redox Activity and Interspecies Interactions

Like all phenazines, this compound is a redox-active molecule. The methoxy groups are electron-donating, which influences the compound's oxidation potential.[6] This property allows it to participate in extracellular electron transfer, which is crucial for:

  • Nutrient Acquisition: Facilitating the reduction of insoluble minerals like iron and manganese, making them bioavailable.

  • Biofilm Formation: Acting as an electron shuttle to help balance the redox state of the cell, particularly in anoxic regions of biofilms.

  • Interspecies Competition: Generating reactive oxygen species (ROS) through redox cycling, which can be toxic to competing microbes.

Signaling

While a direct signaling role for this compound has not been explicitly demonstrated, phenazines are known to function as signaling molecules in quorum sensing (QS) circuits. For example, pyocyanin can modulate gene expression through the transcription factor SoxR.[10] Given the structural similarity and shared redox properties, it is plausible that this compound or its derivatives could influence gene expression in both producer and neighboring species, impacting community-wide behaviors.

General Phenazine Signaling Phenazine Phenazine (e.g., this compound) SoxR_inactive SoxR (Inactive) Phenazine->SoxR_inactive Redox Cycling (Oxidative Stress) Cell_Membrane Bacterial Cell Membrane SoxR_active SoxR (Active) SoxR_inactive->SoxR_active Activation Gene_Expression Target Gene Expression (e.g., Efflux pumps, Stress response) SoxR_active->Gene_Expression Induction

General phenazine-mediated signaling workflow.

Data Presentation

Table 1: Production of this compound
Producing Strain (Engineered)PrecursorKey Enzyme IntroducedProduction Titer (mg/L)Reference
Pseudomonas chlororaphisGlycerolO-methyltransferase (PhzMLa)71.8[1][11]
Streptomyces coelicolorXylan/R5 mediumPhzF' (for PDC precursor)Not directly quantified for the final product[10]
Table 2: Known Biological Activities
CompoundActivity TypeTarget OrganismsNotesReference
This compoundWeak antibacterialMycobacteriaOften used as a dereplication standard in drug discovery.[4][9]
Related O-methylated phenazinesAntibiotic potentiatorVarious bacteriaEnhances the efficacy of ciprofloxacin.[5]
Phenazine-1,6-dicarboxylic acid (PDC)AntibacterialE. coli, Bacillus subtilisLethal activity at 37 mM.[5][12]
Myxin (N-oxide derivative)Potent antimicrobialBroad spectrumInhibits DNA synthesis.[5][13]

Experimental Protocols

Extraction and Quantification of this compound

This protocol is adapted from standard methods for phenazine analysis and can be optimized for specific microbial cultures.

Objective: To extract and quantify this compound from a liquid bacterial culture.

Materials:

  • Bacterial culture (e.g., Streptomyces sp. or engineered P. chlororaphis)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • 0.1 N HCl

  • Centrifuge and tubes

  • Rotary evaporator

  • HPLC system with a C18 column and UV-Vis detector

Methodology:

  • Culture Growth: Grow the microbial strain in a suitable liquid medium (e.g., R5 medium for Streptomyces) under optimal conditions for phenazine production (typically stationary phase).

  • Solvent Extraction:

    • Acidify the culture supernatant to pH ~2.0 with HCl.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 10 minutes.

    • Separate the organic (ethyl acetate) phase. Repeat the extraction twice more on the aqueous phase.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent from the pooled organic phase using a rotary evaporator at low pressure and moderate temperature (e.g., 40°C).

  • Sample Preparation: Re-dissolve the dried extract in a known volume of methanol for HPLC analysis. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the sample onto a C18 HPLC column.

    • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Monitor the elution profile at a characteristic wavelength for phenazines (e.g., 254 nm and 365 nm).

    • Quantify the this compound peak by comparing its area to a standard curve prepared with a purified standard of the compound.

Experimental Workflow Culture 1. Microbial Culture Growth Extraction 2. Solvent Extraction (Ethyl Acetate) Culture->Extraction Concentration 3. Concentration (Rotary Evaporation) Extraction->Concentration Analysis 4. HPLC Analysis (Quantification) Concentration->Analysis

Workflow for phenazine extraction and analysis.

Heterologous Expression of Biosynthetic Genes

Objective: To produce this compound in a heterologous host like Pseudomonas chlororaphis or E. coli.

Methodology:

  • Gene Cluster Identification: Identify the PDC biosynthesis gene cluster (phz) and the O-methyltransferase gene (e.g., LaPhzM) from the native producer.

  • Vector Construction: Clone the required genes into a suitable expression vector under the control of a strong, inducible promoter. For example, co-express the phz operon from a PDC producer and LaPhzM.

  • Host Transformation: Transform the engineered plasmid into a suitable host strain. P. chlororaphis is a good candidate as it already possesses an efficient phenazine precursor pathway.[11]

  • Expression and Production: Induce gene expression and grow the culture under optimized fermentation conditions.

  • Analysis: Extract and analyze the produced phenazines as described in Protocol 5.1.

Conclusion and Future Directions

This compound represents an intriguing component of the complex chemical language of microbes. While its direct antimicrobial effects may be modest, its role as a precursor to potent N-oxides, a potential antibiotic potentiator, and a redox-active agent in microbial communities highlights its ecological importance. The successful engineering of high-yield production strains opens avenues for further investigation into its biological activities and potential applications.

Future research should focus on:

  • Elucidating any direct signaling roles of this compound and its interaction with specific transcriptional regulators.

  • Screening for synergistic antimicrobial activities with a broader range of antibiotics and antifungal agents.

  • Investigating its impact on the structure and function of complex microbial communities, such as those in the rhizosphere and in polymicrobial infections.

  • Exploring the enzymatic synthesis of novel derivatives with enhanced biological activity for drug development.

This guide provides a foundational resource for these future endeavors, aiming to stimulate further research into this and other understudied phenazine derivatives.

References

A Technical Guide to the Theoretical Prediction of 1,6-Dimethoxyphenazine Redox Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical prediction of the redox potential of 1,6-dimethoxyphenazine. Phenazine derivatives are a significant class of redox-active organic compounds with applications ranging from sustainable energy storage in redox flow batteries to their role as electron mediators in biological systems.[1][2][3] Accurately predicting their redox potentials is crucial for designing molecules with tailored electrochemical properties for specific applications. This document outlines the predominant computational methodologies, presents relevant data for context, and details the experimental protocol for validation.

Theoretical Framework for Redox Potential Prediction

The redox potential (E°) of a molecule is fundamentally related to the Gibbs free energy change (ΔG°) of the redox reaction. In computational chemistry, the prediction of redox potentials typically involves calculating this free energy change for the molecule in a solution.[4][5] This is often achieved by dissecting the process using a thermodynamic Born-Haber cycle, which separates the reaction into gas-phase and solvation components.[1]

Modern in silico techniques range from first-principles quantum mechanical calculations to machine learning models trained on existing data.[4][6] For phenazine derivatives, Density Functional Theory (DFT) has proven to be a robust method for calculating the necessary energy differences.[1][2][7] Furthermore, machine learning (ML) approaches, often assisted by DFT-computed features, are emerging as powerful tools for rapidly screening large chemical spaces of phenazine derivatives.[7][8]

Computational Methodologies

Density Functional Theory (DFT) Approach

DFT is a widely used quantum chemical method for predicting the electronic structure and energies of molecules. The workflow for predicting redox potential involves calculating the free energies of the molecule in its different oxidation states.

Logical Workflow for DFT-Based Redox Potential Prediction

Caption: Workflow for predicting redox potential using Density Functional Theory (DFT).

A common protocol involves using a hybrid functional like B3LYP with a basis set such as 6-31+G(d,p).[9][10] Solvation effects are crucial and are typically accounted for using implicit solvent models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO).[5][9][11]

Machine Learning (ML) Approach

ML models can predict redox potentials with high accuracy at a fraction of the computational cost of DFT, making them ideal for high-throughput screening.[2][8] These models are trained on datasets of molecules with known redox potentials, which can be either experimentally measured or calculated via DFT.[7]

Logical Workflow for ML-Based Redox Potential Prediction

ML_Workflow data Dataset Acquisition (Phenazine derivatives with known redox potentials) features Feature Engineering (Molecular descriptors, fingerprints, DFT-computed properties) data->features train_test Train-Test Split features->train_test train Model Training (e.g., Random Forest, GPR, ANN) train_test->train Training Data validate Model Validation (Cross-validation, external test set) train_test->validate Test Data train->validate predict Predict Redox Potential validate->predict Trained Model new_mol Input: this compound new_mol->predict

Caption: Workflow for predicting redox potential using a Machine Learning (ML) model.

For phenazine derivatives, features can range from simple 2D structural fingerprints to more complex quantum-chemical descriptors like HOMO/LUMO energies.[4][7][12] Studies have shown that even with small training sets of around 150-200 derivatives, ML models can achieve high prediction accuracies (R² > 0.7-0.9).[7][8][12]

Data Presentation: Substituent Effects on Phenazine Redox Potentials

While a specific, universally accepted theoretical value for this compound is not available in the cited literature, the effect of substituents on the parent phenazine core is well-documented. Electron-donating groups (EDGs) like methoxy (-OCH₃) are known to shift the redox potential to more negative values, while electron-withdrawing groups (EWGs) shift it to more positive values.[2] The table below summarizes computationally predicted and experimental redox potentials for related phenazine compounds to provide context.

CompoundSubstituent(s)MethodSolventE° (V vs. SHE)Reference
PhenazineNoneExperimental (CV)Water (pH 7)-0.35 V[3]
1-Hydroxyphenazine1-OH (EDG)Experimental (CV)Water (pH 7)-0.28 V[13]
Phenazine-1-carboxamide1-CONH₂ (EWG)Experimental (CV)Water (pH 7)-0.21 V[13]
Pyocyanin (1-hydroxy-5-methylphenazine)1-OH, 5-CH₃ (EDGs)Experimental (CV)Water (pH 7)-0.34 V[13]
Amino-substituted Phenazines-NH₂ (EDG)DFT CalculationDMEPotentials shifted up to -0.65 V vs. parent phenazine[2]
Cyano-substituted Phenazines-CN (EWG)DFT CalculationDMEPotentials shifted up to +2.25 V vs. parent phenazine[2]

Note: Redox potentials are highly dependent on the solvent and pH. Direct comparison between different conditions should be made with caution.

Experimental Protocol for Validation: Cyclic Voltammetry (CV)

The theoretical predictions should be validated experimentally. Cyclic voltammetry is the standard electrochemical technique for determining the redox potential of a compound.[14][15]

Experimental Workflow for Cyclic Voltammetry

CV_Workflow prep 1. Sample Preparation - Dissolve this compound - Add supporting electrolyte (e.g., TBABF₄) - Use appropriate solvent (e.g., Acetonitrile) cell 2. Cell Assembly - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) prep->cell purge 3. Deoxygenation - Purge solution with inert gas (N₂ or Ar) for 15-20 min cell->purge setup 4. Potentiostat Setup - Connect electrodes - Set potential window, scan rate (e.g., 100 mV/s) purge->setup run 5. Data Acquisition - Run cyclic scan - Record current vs. potential setup->run analyze 6. Data Analysis - Plot cyclic voltammogram - Determine anodic (Epa) and cathodic (Epc) peaks - Calculate E½ = (Epa + Epc) / 2 run->analyze

Caption: Standard experimental workflow for determining redox potential via Cyclic Voltammetry.

Detailed Methodology
  • Materials and Reagents :

    • This compound (analyte)

    • Anhydrous, high-purity solvent (e.g., acetonitrile, dimethoxyethane)

    • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

    • Reference standard (e.g., Ferrocene/Ferrocenium couple, Fc/Fc⁺) for internal calibration.[9]

    • High-purity inert gas (Argon or Nitrogen)

  • Electrochemical Cell Setup :

    • A standard three-electrode cell is used.[16][17]

    • Working Electrode (WE) : Glassy carbon or platinum disk electrode. The electrode surface must be polished to a mirror finish before each experiment.[17]

    • Reference Electrode (RE) : Typically a non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) isolated by a salt bridge.

    • Counter Electrode (CE) : A platinum wire or graphite rod with a surface area larger than the WE.

  • Procedure :

    • Prepare a solution of the analyte (typically 1-5 mM) and the supporting electrolyte (0.1 M) in the chosen solvent.

    • Assemble the three-electrode cell and add the solution.

    • Deoxygenate the solution by bubbling the inert gas through it for at least 15 minutes to prevent interference from oxygen reduction.

    • Connect the electrodes to a potentiostat.

    • Initiate a potential sweep. The potential is ramped linearly from an initial value to a switching potential and then ramped back.[16] The potential window should be wide enough to encompass the redox event of interest.

    • Record the resulting current as a function of the applied potential to generate a cyclic voltammogram.

    • If using an internal reference, add a small amount of ferrocene and record a second voltammogram.

  • Data Analysis :

    • The voltammogram will show a peak for the oxidation (anodic peak, Eₚₐ) and reduction (cathodic peak, Eₚ𝒸) of the analyte.

    • For a reversible or quasi-reversible process, the formal redox potential (approximated as the half-wave potential E₁/₂) is calculated as the average of the anodic and cathodic peak potentials: E₁/₂ = (Eₚₐ + Eₚ𝒸) / 2 .[13]

    • All potentials should be reported relative to a standard reference electrode (e.g., by converting from the experimental reference using the known potential of the Fc/Fc⁺ couple).[9]

References

Methodological & Application

Application Notes and Protocols for Redox Indicators in Microbial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note on 1,6-Dimethoxyphenazine: Initial searches for the application of this compound as a redox indicator in microbial assays did not yield established protocols or significant quantitative data. While it is known as a phenazine derivative produced by some Streptomyces species and exhibits weak antibacterial activity, its use as a primary redox indicator for microbial viability or susceptibility testing is not well-documented in the available scientific literature.[1]

Therefore, these application notes will focus on a widely used and well-validated redox indicator, Resazurin (also known as AlamarBlue™) , which serves a similar purpose and for which extensive data and established protocols are available. The principles and methodologies described herein for resazurin can serve as a foundational guide for researchers interested in the application of redox indicators in microbial assays.

Resazurin as a Redox Indicator in Microbial Assays

Introduction

Resazurin is a blue, non-fluorescent, and cell-permeable dye that is widely used as an indicator of metabolic activity and cell viability in a variety of biological assays.[2][3][4] In the presence of metabolically active cells, resazurin is reduced by intracellular reductases to the pink, highly fluorescent compound resorufin.[4][5][6][7][8] This conversion can be quantitatively measured using either a spectrophotometer (absorbance) or a fluorometer (fluorescence), with fluorescence detection offering higher sensitivity.[9][10] The amount of resorufin produced is directly proportional to the number of viable, metabolically active cells.[8][11][12]

Principle of Action

The reduction of resazurin to resorufin is a key indicator of cellular health and metabolic function. This process is primarily driven by mitochondrial respiratory chain enzymes and other cellular reductases.[6][13] A further, irreversible reduction to the colorless and non-fluorescent hydroresorufin can occur with prolonged incubation or in highly reducing environments.[7][14]

cluster_cell Metabolically Active Cell Resazurin Resazurin (Blue, Non-fluorescent) Enzymes Cellular Reductases (e.g., NADH dehydrogenase) Resazurin->Enzymes Reduction Resorufin Resorufin (Pink, Fluorescent) Hydroresorufin Hydroresorufin (Colorless, Non-fluorescent) Resorufin->Hydroresorufin Further Reduction Enzymes->Resorufin

Figure 1: Mechanism of Resazurin Reduction. A brief, descriptive caption.

Applications in Microbial Assays

Resazurin-based assays are versatile and can be adapted for various applications in microbiology, including:

  • Antimicrobial Susceptibility Testing (AST): To determine the minimum inhibitory concentration (MIC) of antimicrobial compounds.[2][14][15][16]

  • Microbial Viability and Cytotoxicity Assays: To assess the viability of microbial populations exposed to different compounds or environmental conditions.[3][4][12][17]

  • High-Throughput Screening (HTS): For the rapid screening of large compound libraries for antimicrobial activity.[18][19]

  • Biofilm Quantification: To determine the metabolic activity of microbial biofilms.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin

This protocol describes a broth microdilution method for determining the MIC of an antimicrobial agent against a bacterial strain.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Iso-Sensitest Broth)[14]

  • Test antimicrobial compound

  • Resazurin sodium salt solution (0.015% w/v in sterile distilled water or PBS, filter-sterilized)[20]

  • Positive control (bacterial culture without antimicrobial)

  • Negative control (sterile broth)

  • Plate reader (absorbance at 570 nm and 600 nm, or fluorescence at Ex/Em 560/590 nm)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform serial two-fold dilutions of the antimicrobial compound in the appropriate broth to achieve a range of concentrations. Typically, this is done by adding 100 µL of the highest concentration to the first well and then serially transferring 50 µL to subsequent wells containing 50 µL of broth.[14]

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard.

    • Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[20]

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions and the positive control wells.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.[14]

  • Addition of Resazurin:

    • After the initial incubation, add 20-30 µL of the resazurin solution to each well.[9][20]

    • Re-incubate the plate for 2-4 hours.[20]

  • Data Acquisition and Interpretation:

    • Visually inspect the plate for a color change from blue (no growth) to pink (growth). The MIC is the lowest concentration of the antimicrobial agent that prevents this color change.[2][15]

    • For quantitative results, measure the fluorescence (Ex/Em 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[9][16]

A Prepare Serial Dilutions of Antimicrobial Agent in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare and Standardize Bacterial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Add Resazurin Indicator Solution to all Wells D->E F Incubate for an Additional 2-4 hours E->F G Read Results (Visually or with Plate Reader) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Figure 2: Workflow for MIC Determination. A brief, descriptive caption.

Protocol 2: Microbial Viability/Cytotoxicity Assay

This protocol is for assessing the effect of a compound on microbial viability.

Materials:

  • Sterile 96-well opaque-walled plates (for fluorescence)

  • Microbial culture

  • Sterile broth medium

  • Test compound

  • Resazurin solution (as in Protocol 1)

  • Plate reader (fluorescence at Ex/Em 560/590 nm)

Procedure:

  • Cell Seeding:

    • Prepare a suspension of the microbial culture and dispense 100 µL into the wells of a 96-well plate at a predetermined cell density.

  • Compound Addition:

    • Add various concentrations of the test compound to the wells. Include appropriate positive (untreated cells) and negative (medium only) controls.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) under optimal growth conditions.

  • Resazurin Addition and Incubation:

    • Add 20 µL of resazurin solution to each well.[9]

    • Incubate for 1-4 hours at 37°C, protected from light.[9]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9]

  • Data Analysis:

    • Subtract the background fluorescence (from negative control wells).

    • Calculate the percentage of viable cells relative to the positive control (untreated cells).

    • If applicable, determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation

Quantitative data from these assays should be presented in a clear and organized manner.

Table 1: Example MIC Data for a Novel Antimicrobial Compound

Bacterial StrainAntimicrobialMIC (µg/mL)
Staphylococcus aureus ATCC 29213Compound X16
Escherichia coli ATCC 25922Compound X32
Pseudomonas aeruginosa PAO1Compound X64
Enterococcus faecalis ATCC 29212Compound X8

Table 2: Example IC50 Data from a Microbial Cytotoxicity Assay

Microbial SpeciesTest CompoundExposure Time (h)IC50 (µM)
Candida albicans SC5314Compound Y2425.5
Saccharomyces cerevisiae BY4741Compound Y2442.1
Cryptococcus neoformans H99Compound Y4818.9

Conclusion

Resazurin-based assays are a robust, sensitive, and high-throughput compatible method for assessing microbial viability and the efficacy of antimicrobial agents. While this compound is a known microbial metabolite, its application as a redox indicator in these assays is not currently established. The protocols and principles outlined here for resazurin provide a solid foundation for researchers in microbiology and drug development to quantify the effects of various compounds on microbial metabolic activity.

References

Application Notes and Protocols for 1,6-Dimethoxyphenazine in Microbial Fuel Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols are based on established methodologies for testing exogenous redox mediators in microbial fuel cells (MFCs). As of the last update, specific literature detailing the use of 1,6-dimethoxyphenazine in MFCs is not available. Therefore, these guidelines are provided as a starting point for research and may require optimization.

Introduction

Phenazine compounds are a class of redox-active molecules known to facilitate extracellular electron transfer in microbial fuel cells, acting as electron shuttles between microorganisms and the anode. This mediated electron transfer can significantly enhance the power output of an MFC. This compound, a naturally occurring phenazine derivative, possesses a redox-active core structure suggesting its potential as an effective electron shuttle in MFCs. These application notes provide a detailed protocol for the preparation, application, and evaluation of this compound as a redox mediator in a laboratory-scale microbial fuel cell.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding its behavior in an aqueous environment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13398-79-3[1][2][3]
Molecular Formula C₁₄H₁₂N₂O₂[1][2][3][4]
Molecular Weight 240.26 g/mol [1][3][4]
Appearance Yellow solid[1]
Solubility Soluble in ethanol, methanol, DMF, and DMSO[1]
Storage Conditions -20°C[1]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for addition to the MFC anode chamber.

Materials:

  • This compound (purity >98%)

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Sterile, deionized water

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh a desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 2.40 mg of this compound.

  • Dissolve the powder in a minimal amount of a suitable solvent such as DMSO or ethanol.[1]

  • Once fully dissolved, bring the solution to the final desired volume with sterile, deionized water. For a 10 mM stock solution, if 2.40 mg was used, the final volume would be 1 mL.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C, protected from light.

Operation of a Two-Chamber Microbial Fuel Cell

Objective: To evaluate the effect of this compound on the performance of a microbial fuel cell.

Materials:

  • Two-chamber H-type MFC

  • Anode and cathode electrodes (e.g., carbon felt, carbon cloth)

  • Proton exchange membrane (PEM), such as Nafion®

  • Anaerobic sludge or a pure culture of electrogenic bacteria (e.g., Shewanella oneidensis, Geobacter sulfurreducens)

  • Anode medium (e.g., nutrient broth supplemented with a carbon source like sodium acetate or glucose)

  • Cathode solution (e.g., phosphate buffer)

  • External resistor (e.g., 1 kΩ)

  • Data acquisition system or multimeter

Procedure:

  • Assemble the two-chamber MFC according to the manufacturer's instructions, ensuring the PEM separates the anode and cathode chambers.

  • Inoculate the anode chamber with the selected microbial culture and fill with the anode medium.

  • Fill the cathode chamber with the cathode solution.

  • Acclimate the MFC by connecting the anode and cathode through an external resistor and monitoring the voltage until a stable baseline is achieved. This may take several days to weeks.

  • Once the MFC performance is stable, introduce a specific concentration of the this compound stock solution into the anode chamber. A typical starting concentration for phenazine mediators is in the range of 10-100 µM.

  • Monitor the voltage across the external resistor continuously.

  • Perform electrochemical analyses such as polarization curves and power density curves to fully characterize the MFC performance with and without the mediator.

Electrochemical Analysis

Objective: To quantify the performance of the MFC with and without this compound.

Procedure:

  • Polarization Curve: Vary the external resistance over a wide range (e.g., from open circuit to a short circuit) and measure the stable voltage at each resistance.

  • Power Density Curve: Calculate the current (I = V/R) and power (P = V * I) for each resistance. Normalize the power to the anode surface area to obtain power density (mW/m²). Plot power density as a function of current density (A/m²).

  • Cyclic Voltammetry (CV): To determine the redox potential of this compound under the experimental conditions, perform CV using a three-electrode setup (working, counter, and reference electrodes) in the anolyte with and without the mediator.

Data Presentation

The following tables should be used to record and compare the performance of the MFC.

Table 2: MFC Performance Before and After Addition of this compound

ParameterBefore MediatorAfter Mediator (Specify Conc.)% Change
Open Circuit Voltage (OCV) (mV)
Maximum Power Density (mW/m²)
Current Density at Max Power (A/m²)
Internal Resistance (Ω)

Table 3: Electrochemical Properties of this compound

ParameterValue
Anodic Peak Potential (Epa) (V vs. Ag/AgCl)
Cathodic Peak Potential (Epc) (V vs. Ag/AgCl)
Formal Redox Potential (E°') (V vs. Ag/AgCl)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution add_mediator Introduce Mediator to Anode Chamber prep_stock->add_mediator setup_mfc Assemble and Acclimate Microbial Fuel Cell setup_mfc->add_mediator monitor_voltage Monitor Voltage Continuously add_mediator->monitor_voltage electrochem_analysis Perform Electrochemical Analysis (Polarization, CV) monitor_voltage->electrochem_analysis compare_data Compare Performance (with/without mediator) electrochem_analysis->compare_data

Caption: Experimental workflow for evaluating this compound in an MFC.

Mediated Electron Transfer Pathway

mediated_electron_transfer cluster_bacterium Bacterium cluster_extracellular Extracellular Medium Metabolism Substrate Metabolism e_donor Electron Donor (e.g., NADH) Metabolism->e_donor generates Mediator_ox This compound (Oxidized) e_donor->Mediator_ox reduces Mediator_red This compound (Reduced) Anode Anode Mediator_red->Anode donates e- Anode->Mediator_ox oxidizes

Caption: Proposed mechanism of mediated electron transfer by this compound.

References

Application Notes and Protocols for 1,6-Dimethoxyphenazine in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, renowned for their broad-spectrum biological activities, including potent antifungal properties. While the antifungal potential of many phenazine derivatives is well-documented, specific research on 1,6-dimethoxyphenazine is less extensive. However, by examining the activities of structurally related phenazines, we can infer its potential applications and establish robust protocols for its investigation in antifungal research.

These application notes provide a comprehensive overview of the potential antifungal applications of this compound, drawing on data from other well-studied phenazines. Detailed protocols for key experiments are provided to guide researchers in evaluating its efficacy and elucidating its mechanism of action.

Antifungal Spectrum and Efficacy

Phenazine DerivativeFungal SpeciesMIC/EC50 (µg/mL)Reference
Phenazine-1-carboxylic acid (PCA)Pestalotiopsis kenyanaEC50: 2.32[1][2][3]
Phenazine-1-carboxylic acid (PCA)Botrytis cinereaMIC: 25[4]
Phenazine-1-carboxamide (PCN)Rhizoctonia solaniEC50: 9.09
PyocyaninCandida albicansMIC: >64
1-HydroxyphenazineCandida albicansMIC: Not specified
5-Methyl-phenazine-1-carboxylic acid (5MPCA)Candida albicansMore toxic than pyocyanin

Mechanism of Action

The antifungal activity of phenazines is often multifactorial, targeting several key cellular processes in fungi. The primary mechanisms include:

  • Generation of Reactive Oxygen Species (ROS): Phenazines can undergo redox cycling within fungal cells, leading to the production of superoxide radicals and other ROS. This induces oxidative stress, damaging cellular components such as lipids, proteins, and DNA, ultimately leading to cell death.

  • Induction of Apoptosis: The accumulation of ROS and subsequent cellular damage can trigger programmed cell death, or apoptosis, in fungal cells. This is characterized by specific morphological and biochemical changes, including phosphatidylserine externalization and DNA fragmentation.

  • Disruption of Cell Wall and Membrane Integrity: Some phenazines have been shown to interfere with the synthesis of essential cell wall components or directly damage the fungal cell membrane, leading to leakage of intracellular contents and cell lysis. For instance, echinocandins like caspofungin and micafungin inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[5][6][7][8][9]

A proposed signaling pathway for the antifungal action of phenazines is depicted below:

Antifungal_Mechanism Phenazine Phenazine Compound FungalCell Fungal Cell Phenazine->FungalCell Uptake ROS Reactive Oxygen Species (ROS) Generation FungalCell->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis MembraneDamage Cell Wall/Membrane Damage CellularDamage->MembraneDamage CellDeath Fungal Cell Death Apoptosis->CellDeath MembraneDamage->CellDeath

Caption: Proposed mechanism of antifungal action for phenazine compounds.

Experimental Protocols

The following are detailed protocols for the evaluation of the antifungal properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[10][11][12][13][14]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal inoculum (e.g., Candida albicans), standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader (optional)

  • Positive control (e.g., Fluconazole)

  • Negative control (medium only)

  • Solvent control (medium with DMSO)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions:

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12 of a single row.

    • In well 1, add 200 µL of the stock solution of this compound diluted in RPMI-1640 to twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Grow the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well. This can be determined visually or by reading the optical density at 530 nm.

MIC_Workflow Start Start PrepStock Prepare Stock Solution of this compound Start->PrepStock SerialDilution Perform Serial Dilutions in 96-well plate PrepStock->SerialDilution Inoculate Inoculate Microplate SerialDilution->Inoculate PrepInoculum Prepare Standardized Fungal Inoculum PrepInoculum->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate ReadMIC Read MIC (Visually or Spectrophotometrically) Incubate->ReadMIC End End ReadMIC->End Apoptosis_Analysis_Workflow Start Start TreatCells Treat Fungal Cells with This compound Start->TreatCells PrepProtoplasts Prepare Fungal Protoplasts TreatCells->PrepProtoplasts Stain Stain with Annexin V-FITC and PI PrepProtoplasts->Stain FlowCytometry Analyze by Flow Cytometry Stain->FlowCytometry DataAnalysis Data Analysis: Differentiate Viable, Apoptotic, and Necrotic Cells FlowCytometry->DataAnalysis End End DataAnalysis->End

References

Application Notes and Protocols: Antibacterial Activity of 1,6-Dimethoxyphenazine and Related Phenazines Against Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine compounds are a class of nitrogen-containing heterocyclic molecules known for their broad-spectrum antimicrobial properties. This document provides an overview of the reported antibacterial activity of 1,6-dimethoxyphenazine and other phenazine derivatives against mycobacteria. While specific quantitative data on the antimycobacterial activity of this compound is limited, this report details generalized experimental protocols for assessing the efficacy of phenazine compounds against Mycobacterium tuberculosis and other mycobacterial species. These protocols are intended to serve as a practical guide for researchers in the field of antimicrobial drug discovery and development.

Introduction to this compound and Phenazine Derivatives

Phenazines are redox-active compounds produced by a variety of bacteria, including species of Pseudomonas and Streptomyces. Their biological activity is often attributed to their ability to generate reactive oxygen species (ROS) and interfere with cellular respiration. The phenazine scaffold can be substituted with various functional groups, leading to a diverse range of derivatives with varying biological activities.

This compound is a naturally occurring phenazine that has been isolated from Lysobacter antibioticus OH13.[1] While it has been reported to possess weak antibacterial activity, specific details regarding its efficacy against mycobacteria are not extensively documented in the current literature.[1] However, the broader class of phenazine derivatives has demonstrated significant potential as antimycobacterial agents, with some compounds showing activity against multidrug-resistant strains of Mycobacterium tuberculosis.[2]

Quantitative Data on the Antimycobacterial Activity of Phenazine Derivatives

Compound/DerivativeMycobacterial StrainMIC (µg/mL)Reference
General Phenazine Derivatives Mycobacterium tuberculosisVaries[2]
Myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide)Mycobacterium tuberculosis H37RvNot specified[1]
Iodinin (1,6-dihydroxyphenazine 5,10-dioxide)Mycobacterium tuberculosis H37RvNot specified[1]

Note: This table is intended to be illustrative of the potential of the phenazine class. Researchers are encouraged to perform their own detailed susceptibility testing for this compound.

Experimental Protocols

The following protocols provide a generalized framework for assessing the in vitro antimycobacterial activity of this compound or other phenazine derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Materials:

  • This compound (or other test compound)

  • Mycobacterium tuberculosis H37Rv (or other relevant mycobacterial strain)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Preparation of Mycobacterial Inoculum: Grow the mycobacterial strain in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10⁷ CFU/mL. Dilute this suspension 1:100 in fresh broth to obtain the final inoculum.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

    • The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only (no compound).

    • Negative Control: Wells containing broth only (no inoculum).

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control wells.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following MIC Determination: After determining the MIC, take a 10 µL aliquot from all wells showing no visible growth.

  • Plating: Spot-plate the aliquots onto Middlebrook 7H10 agar plates supplemented with 10% OADC.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Reading the Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Compound Stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Mycobacterial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Proposed Mechanism of Action for Phenazines

Phenazine_MoA phenazine Phenazine Compound cell_membrane Mycobacterial Cell Membrane phenazine->cell_membrane Penetrates electron_transport Electron Transport Chain cell_membrane->electron_transport Interacts with ros Reactive Oxygen Species (ROS) Generation electron_transport->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage protein_damage Protein Damage oxidative_stress->protein_damage lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation cell_death Cell Death dna_damage->cell_death protein_damage->cell_death lipid_peroxidation->cell_death

Caption: Proposed mechanism of action for phenazine compounds against bacteria.

Conclusion

While specific data on the antimycobacterial activity of this compound remains limited, the broader class of phenazine derivatives holds promise for the development of new anti-tuberculosis agents. The protocols outlined in this document provide a standardized approach for evaluating the efficacy of these compounds. Further research is warranted to fully elucidate the antimycobacterial potential of this compound and to explore its mechanism of action.

References

Application Note: Quantitative Analysis of 1,6-Dimethoxyphenazine using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1,6-dimethoxyphenazine in research samples. The method utilizes a C18 column with gradient elution and UV detection, demonstrating excellent linearity, accuracy, and precision. This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound.

Introduction

This compound is a phenazine derivative of interest in various research fields, including microbiology and medicinal chemistry. Accurate quantification is crucial for understanding its biological activity, pharmacokinetics, and for quality control purposes. This document provides a detailed protocol for a validated HPLC method to meet these analytical needs.

Experimental
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm

  • Run Time: 15 minutes

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: For cultured microbial samples, a liquid-liquid extraction is recommended.

  • To 1 mL of culture broth, add 2 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 500 µL of the mobile phase (80% A, 20% B).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Parameter Result
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD)
    - Intra-day< 1.5%
    - Inter-day< 2.0%
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Retention Time ~ 8.5 min
Results and Discussion

The chromatographic conditions were optimized to achieve a symmetrical peak shape and adequate retention for this compound, well-separated from potential matrix interferences. The gradient elution allows for the efficient removal of early-eluting polar compounds and late-eluting non-polar compounds from the column. The total run time of 15 minutes, including re-equilibration, allows for a high throughput of samples. The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range, making it suitable for reliable quantification.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): 1.1. Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. 1.2. Add approximately 7 mL of HPLC-grade methanol. 1.3. Sonicate for 5 minutes or until the standard is completely dissolved. 1.4. Allow the solution to return to room temperature. 1.5. Make up the volume to 10 mL with methanol and mix thoroughly.

  • Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL): 2.1. Label six 10 mL volumetric flasks. 2.2. Prepare a 100 µg/mL intermediate stock by diluting 1 mL of the primary stock to 10 mL with the mobile phase (80% A, 20% B). 2.3. Perform serial dilutions from the intermediate stock to prepare the final working concentrations. For example, to prepare the 10 µg/mL standard, dilute 1 mL of the 100 µg/mL intermediate stock to 10 mL with the mobile phase.

Protocol 2: Sample Preparation from Microbial Culture
  • Pipette 1.0 mL of the microbial culture into a 15 mL centrifuge tube.

  • Add 2.0 mL of ethyl acetate to the tube.

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge the tube at 4000 rpm for 10 minutes.

  • Using a pipette, carefully aspirate the top organic layer (ethyl acetate) and transfer it to a new, clean tube. Be careful not to disturb the aqueous layer or the interface.

  • Place the tube with the ethyl acetate extract in a sample concentrator or under a gentle stream of nitrogen gas at room temperature to evaporate the solvent completely.

  • Once the tube is completely dry, add 500 µL of the HPLC mobile phase (80% A, 20% B) to reconstitute the residue.

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Draw the reconstituted solution into a syringe.

  • Attach a 0.22 µm PTFE or nylon syringe filter to the syringe.

  • Filter the solution directly into a labeled 2 mL HPLC autosampler vial.

  • Cap the vial and place it in the autosampler tray for analysis.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Stock Prepare 1 mg/mL Stock Solution in Methanol Standard->Stock Working Create Working Standards (1-100 µg/mL) Stock->Working Inject Inject 10 µL into HPLC System Working->Inject Sample Collect 1 mL Microbial Culture Extract Liquid-Liquid Extraction with Ethyl Acetate Sample->Extract Dry Evaporate Solvent Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Filter Filter through 0.22 µm Syringe Filter Reconstitute->Filter Filter->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 265 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve from Standards Integrate->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify Logical_Relationship cluster_method Method Foundation cluster_parameters Key Analytical Parameters cluster_outcome Outcome Principle Principle: Reversed-Phase Chromatography Column Stationary Phase: C18 Column Principle->Column Analyte Analyte: This compound Detection Detection: UV at 265 nm Analyte->Detection Matrix Matrix: Microbial Culture Extract MobilePhase Mobile Phase: ACN/H2O Gradient Matrix->MobilePhase Linearity Linearity & Range (r² > 0.999) Column->Linearity Precision Precision (<2% RSD) MobilePhase->Precision Sensitivity Sensitivity (LOQ = 0.75 µg/mL) Detection->Sensitivity Accuracy Accuracy (98.5-101.2% Recovery) OutcomeNode Reliable Quantification Linearity->OutcomeNode Accuracy->OutcomeNode Precision->OutcomeNode Sensitivity->OutcomeNode

Synthesis of 1,6-Dimethoxyphenazine for Research Applications: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1,6-dimethoxyphenazine, a naturally occurring phenazine derivative found in several species of Streptomyces.[1] This compound and its analogues are of interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the phenazine scaffold, including antibacterial and anticancer properties. This application note details a feasible two-step chemical synthesis route, starting from commercially available precursors, and provides protocols for the synthesis of the intermediate, 1,6-dihydroxyphenazine, and its subsequent methylation to yield the target compound.

Chemical Properties and Data

PropertyValueReference
Molecular Formula C₁₄H₁₂N₂O₂[1]
Molecular Weight 240.26 g/mol [2]
Appearance Yellow solid[1]
CAS Number 13398-79-3[1]
Purity (commercial) >98% by HPLC[1]
Solubility Soluble in ethanol, methanol, DMF, and DMSO[1]
Storage Conditions -20°C[1]

Synthesis Overview

The synthesis of this compound is proposed via a two-step process:

  • Synthesis of 1,6-Dihydroxyphenazine: This intermediate is synthesized via a condensation reaction.

  • Methylation of 1,6-Dihydroxyphenazine: The final product, this compound, is obtained through the methylation of the dihydroxy intermediate.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1,6-Dihydroxyphenazine cluster_step2 Step 2: Methylation cluster_purification Purification & Characterization Start Starting Materials Condensation Condensation Reaction Start->Condensation Intermediate 1,6-Dihydroxyphenazine Condensation->Intermediate Methylation Methylation Reaction Intermediate->Methylation Product This compound Methylation->Product Purification Purification Product->Purification Characterization Characterization Purification->Characterization

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1,6-Dihydroxyphenazine

This protocol is adapted from the synthesis of a similar compound, 1,3-dihydroxyphenazine, and employs a condensation reaction.

Materials:

  • Benzofuroxan

  • Resorcinol

  • Methanol

  • N,N-Diisopropylethylamine (DIPEA)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Sodium dithionite

  • Potassium hydroxide (KOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzofuroxan and resorcinol (1:1 molar ratio) in methanol.

  • Condensation: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) and deionized water. The reaction mixture will typically change color. Allow the reaction to proceed at room temperature for 18-24 hours.

  • Work-up: Quench the reaction by adding 1 M hydrochloric acid. The resulting precipitate, 1,6-dihydroxyphenazine-5,10-dioxide, is collected by vacuum filtration and washed with deionized water.

  • Reduction: The crude dioxide intermediate is then suspended in a solution of potassium hydroxide in deionized water. Sodium dithionite is added portion-wise to the stirred suspension. The reaction progress can be monitored by a color change.

  • Isolation and Purification: After the reaction is complete, the mixture is acidified to precipitate the 1,6-dihydroxyphenazine. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Methylation of 1,6-Dihydroxyphenazine to this compound

This step involves the methylation of the hydroxyl groups of 1,6-dihydroxyphenazine. The Williamson ether synthesis is a suitable method.

Materials:

  • 1,6-Dihydroxyphenazine

  • Anhydrous acetone or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 1,6-dihydroxyphenazine in anhydrous acetone or DMF.

  • Deprotonation: Add an excess of anhydrous potassium carbonate to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Methylation: Add methyl iodide or dimethyl sulfate (at least 2 equivalents) to the reaction mixture. Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is concentrated under reduced pressure.

  • Isolation and Purification: The crude product is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting solid can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization Data

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Mass Spec (m/z)
This compound Expected signals for aromatic protons and two methoxy groups.Expected signals for aromatic carbons and methoxy carbons.M+H: 241.2[2]
This compound 5-oxide -Data available in literatureM+: 256.26[3]

Note: Specific NMR data for this compound was not available in the searched literature. Researchers should perform their own analysis for structural confirmation.

Logical Relationship of Synthesis

Synthesis_Logic Benzofuroxan Benzofuroxan Dihydroxy_Dioxide 1,6-Dihydroxyphenazine 5,10-dioxide Benzofuroxan->Dihydroxy_Dioxide Condensation Resorcinol Resorcinol Resorcinol->Dihydroxy_Dioxide Dihydroxy 1,6-Dihydroxyphenazine Dihydroxy_Dioxide->Dihydroxy Reduction Dimethoxy This compound Dihydroxy->Dimethoxy Methylation Methylating_Agent Methylating Agent (e.g., CH₃I) Methylating_Agent->Dimethoxy Base Base (e.g., K₂CO₃) Base->Dimethoxy

References

Application Note: 1,6-Dimethoxyphenazine as a Novel Internal Standard for the Quantification of Phenazine-Based Analytes by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note describes a method for the quantification of phenazine-based analytes in a sample matrix using 1,6-dimethoxyphenazine as an internal standard (IS). Internal standards are crucial in analytical chromatography for improving the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume, sample preparation, and instrument response. This compound, a structurally related but chromatographically distinct compound, is proposed here as a suitable internal standard for the analysis of other phenazine derivatives due to its chemical stability and distinct retention time.

This document provides a detailed protocol for the use of this compound as an internal standard in High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The methodology outlined is intended to serve as a template that can be adapted for specific phenazine-based analytes of interest.

Experimental Protocols

1. Materials and Reagents

  • Analytes: Phenazine-based compounds of interest.

  • Internal Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (deionized, 18.2 MΩ·cm)

  • Mobile Phase: Acetonitrile and Water (proportions may vary based on the analyte)

  • Sample Matrix: e.g., plasma, cell culture media (user-defined)

2. Instrumentation

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Data Acquisition and Processing: Chromatography data station software.

3. Preparation of Standard Solutions

  • Primary Stock Solution of Analyte (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Primary Stock Solution of Internal Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution of the analyte in the mobile phase. Spike each working standard with a constant concentration of the internal standard (e.g., 10 µg/mL) from the IS primary stock solution. A typical calibration curve might include concentrations ranging from 0.1 µg/mL to 100 µg/mL of the analyte.

4. Sample Preparation

The following is a general protocol for protein precipitation, which is a common sample preparation technique for biological matrices. This should be optimized for the specific matrix and analyte.

  • Thaw frozen samples (e.g., plasma) on ice.

  • To 100 µL of the sample, add 10 µL of the internal standard working solution (e.g., 100 µg/mL to achieve a final concentration of 10 µg/mL).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for HPLC analysis.

5. HPLC-UV Method

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water. The gradient may need to be optimized depending on the analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm (or the λmax of the analyte and internal standard)

  • Run Time: 15 minutes

6. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the response factor (RF) for each calibration standard using the following formula:

    • Response Factor (RF) = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)

  • Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the analyte in the unknown samples by calculating the peak area ratio and using the regression equation to determine the concentration.

Data Presentation

Table 1: Chromatographic Parameters for a Hypothetical Phenazine Analyte and this compound (Internal Standard)

ParameterAnalyteInternal Standard (this compound)
Retention Time (min)6.88.2
UV λmax (nm)254254
Tailing Factor1.11.2
Theoretical Plates> 5000> 5000

Table 2: Calibration Curve Data for the Quantification of a Hypothetical Phenazine Analyte using this compound as an Internal Standard

Analyte Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.112,5401,215,8000.0103
0.563,2001,220,1000.0518
1.0128,9001,218,5000.1058
5.0645,3001,219,2000.5293
10.01,295,0001,221,0001.0606
50.06,510,0001,217,6005.3466
100.012,990,0001,219,80010.6493
Linear Regression
Equation y = 0.1064x - 0.0002
Correlation Coefficient (r²) 0.9998

Visualizations

experimental_workflow prep_standards Prepare Analyte and IS Stock Solutions working_standards Prepare Working Calibration Standards prep_standards->working_standards hplc_analysis HPLC-UV Analysis working_standards->hplc_analysis Inject Standards sample_prep Sample Preparation (e.g., Protein Precipitation) spike_is Spike Sample with Internal Standard sample_prep->spike_is spike_is->hplc_analysis Inject Sample data_acquisition Data Acquisition hplc_analysis->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing logical_relationship cluster_sample Sample analyte Analyte sample_prep Sample Preparation (e.g., Extraction, Precipitation) analyte->sample_prep is Internal Standard (this compound) is->sample_prep sample_matrix Sample Matrix (e.g., Plasma) sample_matrix->sample_prep hplc HPLC Separation sample_prep->hplc detection UV Detection hplc->detection quantification Quantification detection->quantification Peak Area Ratio

Troubleshooting & Optimization

Technical Support Center: Optimizing Fermentation Conditions for 1,6-Dimethoxyphenazine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for the production of 1,6-Dimethoxyphenazine, a metabolite produced by Streptomyces luteoreticuli. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Which microorganism is a known producer of this compound?

A1: this compound is a known metabolite of the bacterium Streptomyces luteoreticuli.[1]

Q2: What is the likely biosynthetic pathway for this compound in Streptomyces?

A2: In Streptomyces, phenazine biosynthesis typically originates from the shikimic acid pathway, leading to the formation of phenazine-1,6-dicarboxylic acid (PDC).[2] It is hypothesized that PDC undergoes hydroxylation followed by two O-methylation steps to yield this compound. The introduction of an O-methyltransferase from Lysobacter antibioticus into a PDC-producing Streptomyces coelicolor strain resulted in the production of this compound, supporting this proposed pathway.[2]

Q3: What are the key fermentation parameters to consider for optimizing this compound production?

A3: Key parameters for optimizing secondary metabolite production in Streptomyces include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, and aeration (dissolved oxygen).[3]

Q4: Are there any known quantitative yields for this compound production?

A4: A genetically engineered strain of Streptomyces coelicolor, designed to produce phenazine-1,6-dicarboxylic acid (PDC) and expressing an O-methyltransferase from Lysobacter antibioticus, has been reported to produce this compound at a concentration of 71.8 mg/L.[2]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or no production of this compound - Inappropriate fermentation medium. - Suboptimal pH or temperature. - Insufficient aeration. - Strain degradation or loss of productivity.- Screen different carbon and nitrogen sources. - Optimize the C:N ratio in the medium. - Test a range of pH (typically 6.0-8.0 for Streptomyces) and temperatures (usually 28-30°C for Streptomyces). - Increase agitation and/or aeration rates to ensure sufficient dissolved oxygen. - Re-streak the culture from a frozen stock to ensure the viability and productivity of the strain.
Accumulation of precursor molecules (e.g., phenazine-1,6-dicarboxylic acid) - Inefficient activity of hydroxylating or O-methylating enzymes. - Lack of necessary co-factors for the enzymes.- Ensure the fermentation medium contains necessary trace elements that may act as co-factors. - Consider overexpression of the relevant hydroxylase and O-methyltransferase genes. - Supplement the medium with precursors of S-adenosylmethionine (SAM), the methyl donor for O-methylation.
Presence of undesired phenazine byproducts - Non-specific activity of modifying enzymes. - Spontaneous degradation of the target molecule or intermediates.- Modify the fermentation conditions (pH, temperature) to favor the specific enzymatic reactions. - Optimize the extraction and purification protocol to separate the desired product from byproducts.
Poor cell growth - Nutrient limitation. - Presence of inhibitory substances in the medium. - Unfavorable pH or temperature.- Ensure all essential nutrients are present in the medium. - Test different media formulations. - Verify and adjust the initial pH of the medium. - Incubate at the optimal growth temperature for Streptomyces luteoreticuli.
Inconsistent production between batches - Variability in inoculum preparation. - Inconsistent media preparation. - Fluctuations in fermentation parameters.- Standardize the inoculum preparation procedure (age, size, and physiological state). - Ensure accurate and consistent preparation of the fermentation medium. - Calibrate and monitor all fermentation equipment to maintain consistent conditions.

Data Presentation

Table 1: Factors Influencing Secondary Metabolite Production in Streptomyces

Parameter General Optimal Range for Streptomyces Potential Impact on this compound Production
Carbon Source Glucose, starch, glycerol, maltoseAffects both cell growth and the initiation of secondary metabolism. The choice of carbon source can influence the precursor supply for the shikimic acid pathway.
Nitrogen Source Soybean meal, peptone, yeast extract, ammonium saltsThe type and concentration of the nitrogen source can significantly impact phenazine production.
pH 6.0 - 8.0Influences enzyme activity, nutrient uptake, and cell membrane stability.
Temperature 28°C - 30°CAffects enzyme kinetics and overall metabolic rate.
Dissolved Oxygen High aeration is often beneficialOxygen is crucial for the growth of aerobic Streptomyces and for the activity of oxygenase enzymes that may be involved in the biosynthetic pathway.

Table 2: Reported Production Titer of this compound

Producing Strain Fermentation Conditions Titer (mg/L) Reference
Engineered Streptomyces coelicolor expressing an O-methyltransferase from Lysobacter antibioticusNot specified in detail71.8[2]

Experimental Protocols

Protocol 1: General Fermentation Protocol for Streptomyces Species

This protocol provides a general starting point for the cultivation of Streptomyces luteoreticuli for the production of this compound. Optimization of specific components and conditions is recommended.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of Streptomyces luteoreticuli spores or mycelia from a mature agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or a medium with similar composition).

    • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.

  • Production Fermentation:

    • Inoculate a 1 L baffled flask containing 200 mL of production medium with 10% (v/v) of the seed culture. A suitable production medium could be a variation of a standard Streptomyces fermentation medium (e.g., containing glucose or starch as a carbon source and soybean meal or yeast extract as a nitrogen source).

    • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (by measuring dry cell weight) and this compound production.

    • For analysis, centrifuge the culture sample to separate the mycelia from the supernatant.

    • Extract the supernatant and the mycelial pellet separately with an organic solvent such as ethyl acetate.

    • Analyze the extracts for the presence and quantity of this compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Medium

This protocol describes a method to optimize the concentration of individual medium components.

  • Baseline Experiment:

    • Perform a fermentation using a defined basal medium.

  • Carbon Source Optimization:

    • Prepare a series of fermentation media with varying concentrations of the chosen carbon source (e.g., glucose at 10, 20, 30, 40, 50 g/L) while keeping all other components constant.

    • Run the fermentations and determine the optimal carbon source concentration for this compound production.

  • Nitrogen Source Optimization:

    • Using the optimal carbon source concentration determined in the previous step, prepare a series of media with varying concentrations of the chosen nitrogen source.

    • Identify the optimal nitrogen source concentration.

  • Continue for other components:

    • Repeat this process for other key medium components such as phosphate sources and trace elements.

Visualizations

Proposed Biosynthetic Pathway of this compound

Biosynthetic_Pathway Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid PDC Phenazine-1,6-dicarboxylic Acid (PDC) Chorismic_Acid->PDC phz gene cluster Dihydroxy_PDC 1,6-Dihydroxy-phenazine PDC->Dihydroxy_PDC Hydroxylase(s) Dimethoxy_Phenazine This compound Dihydroxy_PDC->Dimethoxy_Phenazine O-Methyltransferase(s) + 2 SAM

Caption: Proposed biosynthetic pathway of this compound from the shikimic acid pathway in Streptomyces.

Experimental Workflow for Fermentation Optimization

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation & Optimization cluster_analysis Analysis Strain Streptomyces luteoreticuli Culture Inoculum Inoculum Preparation Strain->Inoculum Fermentation Production Fermentation Inoculum->Fermentation Optimization Optimization of Parameters (Medium, pH, Temp, Aeration) Fermentation->Optimization Sampling Regular Sampling Fermentation->Sampling Optimization->Fermentation Optimized Conditions Extraction Extraction of Metabolites Sampling->Extraction Quantification Quantification (HPLC/LC-MS) Extraction->Quantification Quantification->Optimization Data for Optimization

Caption: A typical experimental workflow for the optimization of this compound fermentation.

Logical Relationship of Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Low_Yield Low Yield of this compound Strain_Issue Strain Viability/Productivity Low_Yield->Strain_Issue Media_Issue Suboptimal Medium Low_Yield->Media_Issue Condition_Issue Incorrect Fermentation Conditions Low_Yield->Condition_Issue Pathway_Issue Biosynthetic Bottleneck Low_Yield->Pathway_Issue Re_streak Re-streak from Stock Strain_Issue->Re_streak Optimize_Media Optimize C/N Sources Media_Issue->Optimize_Media Optimize_Conditions Optimize pH, Temp, Aeration Condition_Issue->Optimize_Conditions Genetic_Engineering Overexpress Key Enzymes Pathway_Issue->Genetic_Engineering

Caption: A troubleshooting flowchart for addressing low yields of this compound.

References

Technical Support Center: Purification of 1,6-Dimethoxyphenazine from Streptomyces Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1,6-dimethoxyphenazine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their purification endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a phenazine compound, a class of nitrogen-containing heterocyclic molecules produced by various bacteria, including Streptomyces species.[1][2] Phenazines are of significant interest due to their broad-spectrum biological activities, which include antimicrobial, antifungal, and in some cases, antitumor properties. The methoxy groups on the phenazine core can influence its biological activity and physicochemical properties.

Q2: Which Streptomyces species are known to produce this compound?

A2: this compound has been identified as a metabolite of Streptomyces luteoreticuli.[2] Other Streptomyces species are known to produce a variety of phenazine derivatives, and the production of specific phenazines can be strain-dependent.[1][3][4]

Q3: What is the general strategy for purifying this compound from a Streptomyces culture?

A3: The general strategy involves a multi-step process that begins with the extraction of the compound from the culture broth and/or mycelium using an organic solvent. This is followed by one or more chromatographic purification steps to isolate the this compound from other metabolites. The typical workflow is as follows:

  • Fermentation of the Streptomyces strain.

  • Separation of the culture broth and mycelium.

  • Solvent extraction of the target compound.

  • Concentration of the crude extract.

  • Purification using column chromatography (e.g., silica gel).

  • Further purification by High-Performance Liquid Chromatography (HPLC).

  • Structure confirmation and purity analysis.[1][3][5]

Q4: How is the production of this compound biosynthesized in Streptomyces?

A4: Phenazine biosynthesis in bacteria originates from the shikimic acid pathway.[3] Chorismic acid, an intermediate in this pathway, is a key precursor for the formation of the phenazine core structure. Further enzymatic modifications, such as O-methylation, lead to the formation of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Yield of this compound - Inappropriate Streptomyces strain or culture conditions.- Inefficient extraction.- Degradation of the compound.- Confirm that the Streptomyces strain is a known producer.- Optimize fermentation parameters (media composition, pH, temperature, aeration).- Use a more efficient extraction solvent or perform multiple extractions.- Handle extracts at low temperatures and protect from light to minimize degradation.
Co-eluting Impurities in Chromatography - Similar polarity of impurities and the target compound.- Overloading of the chromatography column.- Optimize the solvent system for silica gel chromatography by trying different solvent polarities.- For HPLC, use a different column chemistry (e.g., C18, Phenyl-Hexyl) or a shallower gradient.- Reduce the amount of crude extract loaded onto the column.
Compound Degradation During Purification - Exposure to light, heat, or extreme pH.- Presence of degradative enzymes in the extract.- Work in a fume hood with minimal light exposure.- Use refrigerated centrifuges and keep samples on ice.- Ensure solvents are neutral or buffered if necessary.- Rapidly move from extraction to purification to minimize enzymatic degradation.
Difficulty in Detecting the Compound - Low concentration in the fractions.- Lack of a strong chromophore for UV detection.- Concentrate the fractions before analysis.- Use a more sensitive detection method, such as mass spectrometry (LC-MS).- Phenazines typically have a characteristic yellow or orange color which can aid in visual tracking during chromatography.
Poor Separation in Silica Gel Chromatography - Inappropriate solvent system.- Irregular packing of the silica gel column.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.- Ensure the silica gel is packed uniformly to avoid channeling.

Quantitative Data

The yield of this compound can vary significantly depending on the Streptomyces strain and the fermentation and purification conditions.

Parameter Value Source
Reported Yield71.8 mg/L[6]

Note: This yield was achieved in a genetically modified strain of Streptomyces coelicolor expressing an O-methyltransferase from Lysobacter antibioticus.[6]

Experimental Protocols

Fermentation of Streptomyces

This is a generalized protocol and should be optimized for the specific Streptomyces strain.

  • Media Preparation: Prepare a suitable production medium for Streptomyces, such as ISP2 broth.

  • Inoculation: Inoculate the production medium with a fresh culture of the Streptomyces strain.

  • Incubation: Incubate the culture at 28-30°C with shaking (e.g., 200 rpm) for 5-7 days. Monitor the production of the target compound by taking small aliquots for analysis (e.g., by TLC or LC-MS).

Extraction of this compound
  • Separation: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration.

  • Extraction from Broth: Extract the culture filtrate with an equal volume of ethyl acetate three times. Combine the organic layers.

  • Extraction from Mycelium (Optional): The mycelial cake can be extracted with methanol or acetone to recover any intracellular product.

  • Concentration: Evaporate the combined organic extracts to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Silica Gel Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (e.g., 60-120 mesh) in a non-polar solvent such as hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform) and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound. Combine the pure fractions.

Purification by High-Performance Liquid Chromatography (HPLC)
  • System Preparation: Use a reversed-phase HPLC system with a C18 column.

  • Mobile Phase: A common mobile phase for phenazine purification is a gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Injection and Elution: Dissolve the partially purified sample from the silica gel column in the mobile phase, filter it, and inject it into the HPLC system. Run a suitable gradient to separate the this compound from remaining impurities.

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time and UV-Vis spectrum.

  • Final Step: Evaporate the solvent from the collected fraction to obtain the purified compound.

Visualizations

Phenazine Biosynthetic Pathway

The biosynthesis of the phenazine core structure is derived from the shikimic acid pathway. Below is a simplified diagram illustrating this relationship.

Phenazine_Biosynthesis Shikimic_Acid_Pathway Shikimic_Acid_Pathway Chorismic_Acid Chorismic_Acid Phenazine_Core_Biosynthesis Phenazine_Core_Biosynthesis Chorismic_Acid->Phenazine_Core_Biosynthesis Phenazine-1,6-dicarboxylic_acid Phenazine-1,6-dicarboxylic_acid Phenazine_Core_Biosynthesis->Phenazine-1,6-dicarboxylic_acid This compound This compound Phenazine-1,6-dicarboxylic_acid->this compound O-methylation

Caption: Biosynthesis of this compound from the Shikimic Acid Pathway.

Experimental Workflow for Purification

This diagram outlines the general steps for the purification of this compound from a Streptomyces culture.

Purification_Workflow start Streptomyces Fermentation extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration of Crude Extract extraction->concentration silica_chrom Silica Gel Column Chromatography concentration->silica_chrom hplc Reversed-Phase HPLC silica_chrom->hplc analysis Purity and Structural Analysis (LC-MS, NMR) hplc->analysis end Pure this compound analysis->end

Caption: General workflow for the purification of this compound.

References

stability and degradation of 1,6-Dimethoxyphenazine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1,6-Dimethoxyphenazine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it to the final concentration in the aqueous medium.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For maximum stability, stock solutions of this compound should be stored at -20°C in the dark.[1] Phenazine derivatives can be susceptible to photodegradation, so protecting solutions from light is crucial.

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change in your this compound solution, which is typically a yellow solid, may indicate degradation.[1] This can be caused by exposure to light, extreme pH conditions, or prolonged storage at room temperature. It is recommended to prepare fresh solutions if a noticeable color change occurs.

Q4: Is this compound sensitive to pH changes in the solution?

A4: Yes, the stability of phenazine derivatives can be pH-dependent. For instance, a related compound, phenazine-1-carboxylic acid, is more stable in neutral or alkaline environments.[1] Acidic conditions may accelerate degradation. It is advisable to maintain the pH of your experimental solution within a stable and appropriate range for your specific application.

Q5: Can this compound be degraded by microorganisms?

A5: Yes, various microorganisms, particularly soil bacteria like Mycobacterium and Sphingomonas species, are known to degrade phenazine compounds.[2][3] If you are working with non-sterile conditions or in biological systems, microbial degradation is a potential factor to consider.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation of this compound in aqueous solution. Low aqueous solubility.Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Ensure the final concentration does not exceed the solubility limit. Perform a solubility test prior to the main experiment.
Inconsistent experimental results. Degradation of the compound.Prepare fresh stock solutions. Store stock solutions at -20°C and protect from light. Minimize the time the compound is kept in aqueous solution at room temperature before use.
Loss of biological activity. Chemical degradation of this compound.Verify the integrity of your compound using an analytical method like HPLC. Consider potential degradation pathways such as photodegradation or reaction with other components in your experimental system.
Unexpected peaks in analytical chromatography (HPLC, LC-MS). Presence of degradation products.This could indicate the formation of hydroxylated or demethylated derivatives. Analyze the degradation products using mass spectrometry to identify their structures. Adjust experimental conditions (e.g., pH, light exposure) to minimize degradation.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution using HPLC

This protocol outlines a general procedure to determine the stability of this compound under various conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)
  • Buffers of desired pH
  • HPLC system with a UV detector
  • Analytical HPLC column (e.g., C18)

2. Preparation of Solutions:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).
  • Prepare working solutions by diluting the stock solution in the desired test buffers (e.g., pH 5, 7, 9) or solvents to a final concentration suitable for HPLC analysis (e.g., 100 µM).

3. Stability Study Conditions:

  • Temperature: Aliquot the working solutions into separate vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
  • Light Exposure: To assess photosensitivity, wrap one set of vials in aluminum foil to protect them from light, and expose another set to ambient light or a controlled light source.
  • Time Points: Collect samples from each condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

4. HPLC Analysis:

  • At each time point, inject an equal volume of the sample into the HPLC system.
  • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water) to separate this compound from its potential degradation products.
  • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
  • Plot the percentage of remaining compound against time to determine the degradation kinetics.
  • Calculate the half-life (t½) of the compound under each condition.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solutions (e.g., 100 µM in Test Buffers) stock->working temp Temperature (4°C, 25°C, 37°C) light Light Exposure (Light vs. Dark) ph pH (e.g., 5, 7, 9) sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) temp->sampling light->sampling ph->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining, Half-life) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_workflow action action issue issue start Inconsistent Experimental Results check_solution Is the solution freshly prepared? start->check_solution check_storage Was the solution stored properly (-20°C, dark)? check_solution->check_storage Yes prepare_fresh Prepare fresh solution check_solution->prepare_fresh No check_purity Is the compound pure? check_storage->check_purity Yes store_properly Store solution at -20°C and protect from light check_storage->store_properly No analyze_purity Analyze purity by HPLC/LC-MS check_purity->analyze_purity Unsure end Problem Resolved check_purity->end Yes prepare_fresh->end store_properly->end analyze_purity->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Addressing Solubility Issues of 1,6-Dimethoxyphenazine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aqueous solubility of 1,6-Dimethoxyphenazine.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your experiments with this compound.

Question: My this compound is not dissolving in my aqueous buffer. What should I do?

Answer:

The poor aqueous solubility of this compound is a known issue, as phenazine derivatives are generally hydrophobic[1][2]. Here is a step-by-step approach to address this:

  • pH Adjustment: The solubility of phenazine derivatives can be pH-dependent. Although this compound does not have strongly ionizable groups, subtle changes in pH can sometimes influence solubility. It is recommended to test a range of pH values around your experimental conditions.

  • Use of Co-solvents: For many hydrophobic compounds, the use of a small percentage of an organic co-solvent is necessary to achieve dissolution in aqueous buffers[3].

    • Recommended Co-solvents: Start with Dimethyl Sulfoxide (DMSO), ethanol, or methanol, in which this compound is known to be soluble[4].

    • Procedure: Prepare a concentrated stock solution of this compound in 100% DMSO. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the co-solvent is low (typically ≤1%) to avoid affecting your biological system.

  • Temperature: Gently warming the solution may aid in dissolution. However, be cautious as excessive heat can lead to degradation. Perform preliminary tests to assess the thermal stability of this compound in your specific buffer.

  • Sonication: Sonication can help to break down aggregated particles and facilitate dissolution. Use a bath sonicator for a few minutes and visually inspect for dissolution.

Below is a troubleshooting decision tree to guide you through the process:

G start Start: this compound insoluble in aqueous buffer ph_check Is the buffer pH optimal? start->ph_check ph_check->ph_check No, adjust pH cosolvent Have you tried a co-solvent? ph_check->cosolvent Yes stock_prep Prepare a concentrated stock in 100% DMSO cosolvent->stock_prep No aggregation Issue: Potential Aggregation Upon Dilution cosolvent->aggregation Yes dilution Dilute stock into buffer (final DMSO ≤1%) stock_prep->dilution dissolved Compound Dissolved dilution->dissolved dilution->aggregation sonication Try Sonication aggregation->sonication temp Gentle Warming aggregation->temp sonication->dissolved still_insoluble Compound Still Insoluble sonication->still_insoluble temp->dissolved temp->still_insoluble consult Consult further literature or consider alternative formulation strategies still_insoluble->consult

Troubleshooting Decision Tree for Solubility Issues

Question: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

Answer:

Precipitation upon dilution is a common issue for hydrophobic compounds and often indicates that the compound is aggregating in the aqueous environment. Here are some strategies to mitigate this:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try working with a lower final concentration.

  • Optimize Co-solvent Percentage: While it's important to keep the co-solvent concentration low, a slight increase (e.g., from 0.5% to 1% final DMSO concentration) might be necessary to maintain solubility. Always run a vehicle control in your experiments to account for any effects of the co-solvent.

  • Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This can prevent localized high concentrations that can trigger precipitation.

  • Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer can help to stabilize the compound and prevent aggregation. The concentration of the surfactant should be optimized and kept as low as possible.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: In which organic solvents is this compound soluble?

A2: this compound is reported to be soluble in organic solvents such as ethanol, methanol, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO)[4].

Q3: How does pH affect the solubility of this compound?

Q4: Can I heat the solution to dissolve this compound?

A4: Gentle warming can be used as a last resort to aid dissolution. However, it is crucial to first establish the thermal stability of the compound in your buffer system to avoid degradation. It is recommended to perform a pilot experiment where a solution of the compound is heated and then analyzed for purity, for example, by HPLC.

Q5: How should I store my this compound stock solution?

A5: Stock solutions of this compound in an anhydrous organic solvent like DMSO should be stored at -20°C or -80°C to minimize degradation[4]. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Data Presentation

The following table provides estimated solubility ranges for this compound in common buffer systems. Please note that these are estimates based on the general characteristics of phenazine derivatives and should be experimentally verified.

Buffer SystempHEstimated Solubility Range (µM)Notes
Phosphate Buffered Saline (PBS)7.4< 10Expected to be very poorly soluble.
TRIS Buffer7.4< 10Similar to PBS, low solubility is expected.
Acetate Buffer4.510 - 50Solubility may be slightly enhanced at a lower pH.
Aqueous Solution with 1% DMSO7.450 - 200The presence of a co-solvent significantly improves solubility.
Aqueous Solution with 5% DMSO7.4> 200Higher co-solvent concentrations will further increase solubility, but may impact biological assays.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method

This protocol determines the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, chemically resistant, e.g., PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, let the vials stand to allow the excess solid to sediment.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.

Protocol 2: Preparation of a this compound Stock Solution for Biological Assays

This protocol describes the preparation of a concentrated stock solution in DMSO for subsequent dilution into aqueous buffers for cell-based or other biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

The following workflow diagram illustrates the general process for preparing and using a stock solution of a poorly soluble compound like this compound.

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation weigh Weigh Solid Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute into Aqueous Buffer (while vortexing) thaw->dilute use Use Immediately in Assay dilute->use

Workflow for Stock and Working Solution Preparation

References

photodegradation and light sensitivity of 1,6-Dimethoxyphenazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling, stability, and potential troubleshooting for experiments involving 1,6-Dimethoxyphenazine, with a focus on its photodegradation and light sensitivity.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

Q2: What are the potential signs of degradation in my this compound sample?

A: Degradation of phenazine derivatives can be indicated by a change in the color of the solid compound or its solutions.[4] You may also observe unexpected or inconsistent results in your experiments, such as decreased biological activity or the appearance of unknown peaks in analytical analyses like HPLC or LC-MS.

Q3: How should I store this compound?

A: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to use amber or opaque vials to protect the compound from light exposure.[5] For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen, as oxidation can contribute to degradation.

Q4: What solvents should I use or avoid with this compound?

A: Studies on the structurally similar phenoxazine derivatives have shown that they are particularly susceptible to rapid photodegradation in halogenated solvents such as chloroform.[4][6][7] While the specific effects of different solvents on this compound have not been documented, it is prudent to avoid halogenated solvents if light exposure is unavoidable. Non-halogenated organic solvents may be a safer alternative.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Photodegradation of this compound due to light exposure during the experiment.1. Repeat the experiment under low-light conditions or by wrapping experimental containers in aluminum foil.[5]2. Prepare solutions of this compound fresh before each experiment.3. Analyze a sample of your stock solution via HPLC or another analytical method to check for the presence of degradation products.
Change in color of solution during experiment Light-induced degradation of the compound.1. Immediately protect the solution from light.2. If possible, work in a darkened room or use a glove box with light-filtering capabilities.3. Consider adding a light-protective agent, such as an antioxidant, to your solution if it does not interfere with your experiment.[5]
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) The compound has degraded into one or more byproducts.1. Compare the analytical data of a freshly prepared sample with an older or light-exposed sample to identify the degradation peaks.2. Based on studies of related phenazines, potential degradation products could include hydroxylated or demethylated derivatives.[3]
Loss of biological activity The parent compound has degraded, leading to a lower effective concentration.1. Confirm the purity of your this compound stock.2. Implement stricter light-protection protocols for all future experiments.3. Consider preparing a fresh stock of the compound from a reliable supplier.

Experimental Protocols

Protocol: Assessing the Photostability of this compound in Solution

This protocol provides a general method to determine the light sensitivity of this compound in a specific solvent.

Materials:

  • This compound

  • Solvent of choice (e.g., ethanol, DMSO, phosphate-buffered saline)

  • Two sets of clear and amber glass vials

  • A controlled light source (e.g., UV lamp, full-spectrum light box)

  • HPLC or UV-Vis spectrophotometer

  • Aluminum foil

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Sample Preparation:

    • Aliquot the stock solution into two sets of vials: one set of clear vials and one set of amber vials.

    • As a control, wrap a subset of the clear vials completely in aluminum foil.

  • Initial Analysis (T=0): Immediately analyze an aliquot from one of the amber vials using HPLC or UV-Vis spectrophotometry to establish the initial concentration and purity.

  • Light Exposure:

    • Place the unwrapped clear vials and the amber vials under the controlled light source.

    • Place the foil-wrapped clear vials alongside as dark controls.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), remove one vial from each set (clear, amber, and foil-wrapped) and analyze its contents by HPLC or UV-Vis spectrophotometry.

  • Data Analysis:

    • Quantify the remaining percentage of this compound at each time point for all three conditions.

    • Plot the percentage of the remaining compound against time for each condition. Significant degradation in the clear vials compared to the amber and foil-wrapped vials will indicate light sensitivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Clear, Amber, and Foil-wrapped Vials prep_stock->aliquot initial_analysis Initial Analysis (T=0) aliquot->initial_analysis expose_light Expose to Controlled Light initial_analysis->expose_light time_points Analyze at Time Points expose_light->time_points data_analysis Plot Degradation Curves time_points->data_analysis

Caption: Workflow for assessing the photostability of this compound.

logical_relationship compound This compound degradation Photodegradation compound->degradation light Light Exposure (e.g., UV, Visible) light->degradation oxygen Oxygen oxygen->degradation solvent Solvent (e.g., Halogenated) solvent->degradation products Potential Products: - Hydroxylated Phenazines - Demethylated Phenazines degradation->products

Caption: Factors potentially influencing the photodegradation of this compound.

References

Technical Support Center: Improving the Yield of 1,6-Dimethoxyphenazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of 1,6-dimethoxyphenazine from bacterial cultures.

FAQs: Key Concepts in this compound Production

Q1: What is the biosynthetic origin of this compound?

A1: this compound is a derivative of the phenazine core structure. Its biosynthesis originates from the shikimic acid pathway. The key precursor is phenazine-1,6-dicarboxylic acid (PDC), which is primarily produced by bacteria belonging to the genus Streptomyces. The methoxy groups are added in a subsequent modification step.

Q2: Which bacterial species are known to produce this compound or its immediate precursor?

A2: Streptomyces species are the primary producers of the precursor phenazine-1,6-dicarboxylic acid (PDC). While natural production of this compound is not widely documented in a single wild-type strain, it can be produced through metabolic engineering. For instance, heterologous expression of the phenazine biosynthetic gene cluster from Lysobacter antibioticus in Lysobacter enzymogenes has been shown to yield this compound.[1]

Q3: What is the key enzymatic step for the formation of the methoxy groups in this compound?

A3: The formation of the methoxy groups is catalyzed by an O-methyltransferase. An example is the O-methyltransferase PhzM from Lysobacter antibioticus, which can be introduced into a PDC-producing strain to achieve the desired methoxylation.

Troubleshooting Guide

This guide addresses common issues encountered during the cultivation of bacteria for this compound production.

Problem Possible Causes Recommended Solutions
Low or no yield of phenazine-1,6-dicarboxylic acid (PDC) 1. Inappropriate bacterial strain. 2. Suboptimal culture medium composition. 3. Inadequate fermentation conditions (pH, temperature, aeration).1. Use a known PDC-producing Streptomyces strain. 2. Optimize the culture medium. See Table 1 for recommended media. 3. Systematically vary pH, temperature, and shaking speed to find the optimal conditions for your strain.
PDC is produced, but no this compound is detected 1. Absence or low activity of the required O-methyltransferase. 2. Inefficient precursor transport or conversion in heterologous systems.1. If using a heterologous expression system, ensure the O-methyltransferase gene (e.g., phzM from L. antibioticus) is correctly cloned and expressed. 2. Optimize induction conditions (e.g., inducer concentration, timing of induction) for the methyltransferase gene.
Inconsistent batch-to-batch yield 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters.1. Standardize inoculum age, size, and growth phase. 2. Ensure precise measurement and mixing of all media components. 3. Calibrate and monitor pH probes, thermometers, and incubator shakers regularly.
Difficulty in extracting and detecting this compound 1. Inefficient extraction solvent. 2. Degradation of the compound during extraction. 3. Suboptimal analytical method.1. Use a non-polar solvent like ethyl acetate for extraction. Acidifying the culture prior to extraction can improve recovery.[2] 2. Perform extraction at a low temperature and avoid prolonged exposure to light. 3. Develop a specific HPLC method for this compound. See Experimental Protocols for a starting point.

Data Presentation

Table 1: Recommended Culture Media for Precursor (PDC) and this compound Production

Medium Composition (per Liter) Producing Organism(s) Target Compound
GYM Medium Glucose 4g, Yeast Extract 4g, Malt Extract 4g, CaCO₃ 2g, Agar 15g (for solid), pH 7.2.[3]Streptomyces spp.Phenazine-1,6-dicarboxylic acid (PDC)
R5 Medium Sucrose 103g, K₂SO₄ 0.25g, MgCl₂·6H₂O 10.12g, Glucose 10g, Casamino acids 0.1g, Trace element solution 2mL, KH₂PO₄ 0.5g, CaCl₂·2H₂O 2.94g, L-proline 3g, TES buffer 5.73g, pH 7.2.Streptomyces coelicolorPhenazine-1,6-dicarboxylic acid (PDC)[4]
Nutrient Broth (NB) Beef extract 3g, Yeast extract 1g, Peptone 5g, Sucrose 10g, pH 7.0-7.2.[5]Lysobacter antibioticusPhenazines
Optimized Medium for L. antibioticus Peptone 5g, Glucose 4.73g, MgSO₄·7H₂O 2.33g, K₂HPO₄ 2.21g, pH 7.0.[6]Lysobacter antibioticusPhenazines

Experimental Protocols

Protocol 1: Cultivation of Streptomyces for PDC Production
  • Inoculum Preparation:

    • Inoculate a loopful of Streptomyces spores or mycelia into 50 mL of GYM broth in a 250 mL baffled flask.

    • Incubate at 28°C with shaking at 200 rpm for 2-3 days until a dense culture is obtained.

  • Production Culture:

    • Inoculate 1 L of R5 medium in a 2 L baffled flask with 5% (v/v) of the seed culture.

    • Incubate at 28-30°C with shaking at 200-250 rpm for 5-7 days.

    • Monitor PDC production by taking samples periodically.

Protocol 2: Extraction of Phenazines from Culture Broth
  • Acidify the culture broth to pH 2.0 with concentrated HCl.

  • Extract the acidified broth with an equal volume of ethyl acetate twice.

  • Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the dried extract in a small volume of methanol for analysis.

Protocol 3: HPLC Analysis of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 365 nm.

  • Standard: A purified standard of this compound is required for quantification.

Visualizations

Biosynthetic_Pathway Chorismic_acid Chorismic Acid DHHA DHHA Chorismic_acid->DHHA phzE, phzD, phzF PDC Phenazine-1,6-dicarboxylic acid (PDC) DMP This compound PDC->DMP O-methyltransferase (e.g., PhzM) DHHA->PDC phzA, phzB, phzG

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_0 Strain Selection & Engineering cluster_1 Fermentation & Optimization cluster_2 Downstream Processing & Analysis Strain_Selection Select PDC-producing Streptomyces strain Genetic_Engineering Introduce O-methyltransferase (e.g., phzM) Strain_Selection->Genetic_Engineering Cultivation Cultivate engineered strain Genetic_Engineering->Cultivation Optimization Optimize media & conditions (pH, Temp, Aeration) Cultivation->Optimization Extraction Extract phenazines from culture Optimization->Extraction Analysis Quantify this compound by HPLC Extraction->Analysis

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Start Low_Yield Low/No 1,6-DMP Yield Start->Low_Yield Check_PDC Is PDC Produced? Low_Yield->Check_PDC Check_Methyltransferase Is O-methyltransferase expressed and active? Check_PDC->Check_Methyltransferase Yes Optimize_Fermentation Optimize Fermentation (Media, pH, Temp) Check_PDC->Optimize_Fermentation No Optimize_Expression Optimize Gene Expression (Inducer, etc.) Check_Methyltransferase->Optimize_Expression No Check_Extraction Review Extraction & Analysis Protocol Check_Methyltransferase->Check_Extraction Yes End Improved Yield Optimize_Fermentation->End Optimize_Expression->End Check_Extraction->End

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: 1,6-Dimethoxyphenazine Extraction Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-Dimethoxyphenazine extraction. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a phenazine compound produced by several species of Streptomyces. It is a yellow solid with the molecular formula C₁₄H₁₂N₂O₂ and a molecular weight of 240.3 g/mol .[1] It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to keep it at -20°C.[1]

Q2: What is a general workflow for extracting this compound from a Streptomyces culture?

A typical workflow involves the fermentation of the Streptomyces strain, followed by the separation of the culture broth from the mycelia. The bioactive compounds, including this compound, are then extracted from the culture filtrate using a suitable organic solvent. The crude extract is subsequently purified to isolate the target compound.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation Harvesting Cell Removal (Centrifugation/Filtration) Fermentation->Harvesting Liquid-Liquid_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Liquid-Liquid_Extraction Purification Chromatography (Silica Gel) Liquid-Liquid_Extraction->Purification Characterization Analysis (HPLC, MS, NMR) Purification->Characterization

Caption: General workflow for this compound extraction.

Troubleshooting Guide

Problem 1: Low Yield of Crude Extract

Q: I am getting a very low yield of the crude extract after solvent extraction. What could be the reasons and how can I improve it?

A: Low yield of the crude extract can be due to several factors. Here are some common causes and potential solutions:

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficient extraction. While ethyl acetate is commonly used for phenazine extraction, the polarity of the solvent should be matched with the polarity of this compound.

  • Inefficient pH Adjustment: The pH of the fermentation broth can significantly impact the solubility and partitioning of the target compound into the organic solvent. For many phenazine derivatives, acidification of the broth prior to extraction enhances recovery.

  • Incomplete Extraction: The extraction process itself might not be efficient enough.

Table 1: Troubleshooting Low Crude Extract Yield

Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent Screen different solvents with varying polarities (e.g., ethyl acetate, chloroform, dichloromethane).The polarity of the solvent directly affects the solubility and extraction efficiency of the target compound.[2][3][4][5]
Incorrect pH of Broth Adjust the pH of the fermentation broth to an acidic range (e.g., pH 3-5) before extraction.Acidification can protonate phenazine nitrogens, potentially altering their solubility and improving partitioning into the organic phase.
Insufficient Agitation Ensure vigorous mixing during the liquid-liquid extraction process.Thorough mixing increases the interfacial surface area between the aqueous and organic phases, facilitating mass transfer of the analyte.
Low Production by Microorganism Optimize fermentation conditions (media composition, temperature, aeration, incubation time) to enhance the production of this compound.The yield of the final product is directly dependent on the initial concentration in the fermentation broth.
Emulsion Formation If an emulsion forms between the aqueous and organic layers, try adding a small amount of a different organic solvent, centrifuging the mixture, or using phase separation filter paper.[6]Emulsions can trap the analyte and prevent efficient phase separation, leading to lower recovery.[6]

Problem 2: Impure Crude Extract

Q: My crude extract contains many impurities, making the purification process difficult. How can I obtain a cleaner crude extract?

A: A high level of impurities in the crude extract can be addressed by refining the extraction and initial cleanup steps.

  • Back Extraction: This technique can be used to selectively isolate the target compound from impurities.

  • Solid-Phase Extraction (SPE): SPE can be a valuable cleanup step before further purification.

Table 2: Troubleshooting Impure Crude Extract

Potential Cause Troubleshooting Step Rationale
Co-extraction of Impurities Perform a back-extraction. After extracting into the organic phase, re-extract the target compound into a fresh aqueous phase with an adjusted pH to ionize the analyte, leaving neutral impurities in the organic phase. The pH of the new aqueous phase is then readjusted to neutralize the analyte for re-extraction into a fresh organic solvent.This process selectively isolates the target compound based on its acidic/basic properties, thereby removing neutral impurities.
Complex Fermentation Medium Simplify the fermentation medium if possible, or perform a pre-extraction cleanup step.A complex medium can lead to the co-extraction of a wide range of compounds.
Cell Lysis During Extraction Ensure complete removal of cells before extraction to prevent the release of intracellular components.Cellular debris and intracellular molecules can contribute significantly to the impurity profile of the crude extract.

Problem 3: Degradation of this compound During Extraction

Q: I suspect that my target compound is degrading during the extraction process. What are the likely causes and how can I prevent this?

A: Degradation of the target compound can be caused by exposure to harsh conditions such as extreme pH or high temperatures.

  • pH Stability: Phenazine compounds can be sensitive to highly acidic or alkaline conditions.

  • Thermal Stability: Prolonged exposure to high temperatures during solvent evaporation can lead to degradation.

Table 3: Troubleshooting Compound Degradation

Potential Cause Troubleshooting Step Rationale
pH Instability Avoid extreme pH values during extraction and work-up. If pH adjustment is necessary, perform it quickly and at low temperatures.The stability of phenazine derivatives can be pH-dependent.
Thermal Degradation Use a rotary evaporator at a reduced pressure and a low temperature (e.g., 30-40°C) to remove the extraction solvent. Avoid prolonged heating.High temperatures can cause thermal decomposition of the target compound.
Photodegradation Protect the sample from direct light, especially during long processing times.Some organic molecules are light-sensitive and can degrade upon exposure to UV or visible light.
Oxidative Degradation Consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.The phenazine ring system can be susceptible to oxidation.

Experimental Protocols

General Protocol for Extraction of this compound from Streptomyces Culture

This protocol is a generalized procedure based on common methods for extracting phenazine derivatives from bacterial cultures. Optimization of specific parameters such as solvent volume, pH, and extraction time may be required for optimal results.

  • Fermentation and Harvesting:

    • Culture the Streptomyces strain in a suitable liquid medium to promote the production of this compound.

    • After the desired incubation period, separate the mycelia from the culture broth by centrifugation or filtration. The supernatant (culture filtrate) contains the secreted this compound.

  • pH Adjustment and Liquid-Liquid Extraction:

    • Adjust the pH of the culture filtrate to an acidic range (e.g., pH 3-5) using an appropriate acid (e.g., HCl).

    • Transfer the acidified filtrate to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

    • Shake the funnel vigorously for several minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer containing the extracted compounds will typically be the upper layer.

    • Collect the organic layer.

    • Repeat the extraction process with fresh solvent at least two more times to ensure complete extraction.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract over an anhydrous drying agent (e.g., sodium sulfate) to remove any residual water.

    • Filter off the drying agent.

    • Concentrate the dried extract using a rotary evaporator at low temperature and reduced pressure to obtain the crude extract.

  • Purification (Silica Gel Column Chromatography):

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the pure fractions and concentrate them to obtain the purified compound.

G cluster_0 Troubleshooting Logic start Extraction Issue? low_yield Low Yield? start->low_yield Yes impure Impure Extract? start->impure No check_solvent Optimize Solvent low_yield->check_solvent Yes adjust_ph Adjust pH low_yield->adjust_ph Also consider degradation Degradation? impure->degradation No back_extract Perform Back-Extraction impure->back_extract Yes check_temp Lower Temperature degradation->check_temp Yes check_light Protect from Light degradation->check_light Also consider

Caption: Decision tree for troubleshooting extraction issues.

Disclaimer: The information provided in this technical support center is for guidance purposes only. The protocols and troubleshooting steps are based on general principles of natural product chemistry and may require optimization for specific experimental conditions. It is essential to consult relevant safety data sheets (SDS) for all chemicals used and to perform a thorough risk assessment before conducting any experiments.

References

storage conditions to prevent degradation of 1,6-Dimethoxyphenazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 1,6-Dimethoxyphenazine to minimize degradation and ensure the integrity of your research results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues related to the stability and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container in a dry, cool, and well-ventilated place. For specific temperature recommendations, always refer to the Certificate of Analysis provided by the supplier. As a general guideline for phenazine compounds, storage at -20°C or -80°C can extend shelf life.

Q2: How should I store solutions of this compound?

Stock solutions of phenazine derivatives should be stored at low temperatures. For instance, general guidelines for phenazines suggest storage at -20°C for up to one month or at -80°C for up to six months.[1] The choice of solvent can also impact stability; ensure the solvent is anhydrous and of high purity.

Q3: I've noticed a change in the color of my this compound powder/solution. What could be the cause?

A change in color can be an indicator of degradation. Phenazine compounds can be sensitive to light, air (oxygen), and pH. Exposure to these elements can lead to the formation of degradation products. It is crucial to store the compound protected from light and under an inert atmosphere if possible, especially for long-term storage. For a related compound, phenazine-1-carboxylic acid, degradation was found to be light-dependent and accelerated by the presence of oxygen and acidic conditions.[2]

Q4: My experimental results are inconsistent. Could degradation of this compound be a factor?

Yes, inconsistent results can be a symptom of compound degradation. If the concentration of the active compound changes over time due to degradation, it will affect the experimental outcome. It is advisable to prepare fresh solutions for sensitive experiments or to qualify the stability of your stock solutions over the intended period of use.

Q5: What factors are known to cause the degradation of phenazine derivatives?

Several factors can contribute to the degradation of phenazine compounds:

  • Light: Photodegradation is a known issue for some phenazines.[2]

  • pH: The stability of phenazines can be pH-dependent. For example, phenazine-1-carboxylic acid is more stable in neutral or alkaline solutions than in acidic ones.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Humidity: Moisture can promote hydrolysis or other degradation pathways.

Troubleshooting Common Stability Issues

Issue ObservedPotential CauseRecommended Action
Reduced potency in bioassays Degradation of the compound leading to a lower effective concentration.Prepare fresh stock solutions. Store aliquots at -80°C to minimize freeze-thaw cycles. Confirm the concentration of the solution spectrophotometrically if a reference is available.
Appearance of new peaks in HPLC analysis Formation of degradation products.Review storage conditions. Ensure the compound and its solutions are protected from light and stored at the recommended temperature. Consider performing a forced degradation study to identify potential degradants.
Insolubility or precipitation of stored solutions Degradation to less soluble products or solvent evaporation.Ensure containers are sealed tightly. If precipitation occurs, gently warm the solution and vortex to redissolve, but be aware that this may not reverse degradation. It is safer to prepare a fresh solution.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent and storage condition, based on ICH guidelines for stability testing.[3]

Objective: To determine the stability of a this compound solution over time under defined storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials with airtight caps

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Stability chambers or incubators set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Light source for photostability testing (optional)

Procedure:

  • Solution Preparation:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve the compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several amber glass vials, ensuring each vial is filled to minimize headspace.

  • Storage Conditions:

    • Divide the vials into different sets for each storage condition to be tested. Examples of conditions include:

      • Long-term: 4°C

      • Accelerated: 25°C/60% RH (Relative Humidity), 40°C/75% RH

      • Photostability: Exposure to a controlled light source

    • Store one set of vials protected from light at -80°C as a baseline control.

  • Time Points:

    • Define the time points for analysis. For an accelerated study, typical time points are 0, 1, 3, and 6 months. For long-term studies, time points can be 0, 3, 6, 9, 12, 18, 24 months.[3]

  • Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Analyze the sample by HPLC to determine the concentration of this compound.

    • The HPLC method should be validated for specificity, linearity, accuracy, and precision.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time for each storage condition.

    • Determine the rate of degradation and the shelf-life of the solution under each condition.

Visualizations

cluster_factors Environmental Factors cluster_degradation Degradation Pathways Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Temperature Elevated Temperature Degradation Degradation of This compound Temperature->Degradation Oxygen Oxygen (Air) Oxidation Oxidation Oxygen->Oxidation pH Non-neutral pH pH->Degradation Humidity Humidity/Moisture Hydrolysis Hydrolysis Humidity->Hydrolysis Photodegradation->Degradation Oxidation->Degradation Hydrolysis->Degradation Other Other Reactions Other->Degradation

Caption: Factors contributing to the degradation of this compound.

cluster_storage Assign to Storage Conditions start Start prep Prepare Stock Solution of this compound start->prep aliquot Aliquot into Vials prep->aliquot storage_conditions Condition 1 (e.g., 4°C) Condition 2 (e.g., 25°C) Condition 3 (e.g., 40°C) aliquot->storage_conditions analysis Time Point Reached? storage_conditions->analysis analysis->analysis No hplc Perform HPLC Analysis analysis->hplc Yes end End of Study analysis->end Final Time Point data Calculate % Remaining & Assess Degradants hplc->data data->analysis

References

dealing with impurities in synthetic 1,6-Dimethoxyphenazine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthetic 1,6-Dimethoxyphenazine

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic this compound. It covers common impurities, purification strategies, and analytical methods to ensure the quality and integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in crude this compound?

A1: Impurities in synthetic this compound typically arise from the starting materials, side reactions, or subsequent degradation. Common synthesis routes, like the Wohl-Aue reaction, can produce a range of byproducts.[1][2] Potential impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be compounds like 2-nitroanisole or 3-methoxyaniline.

  • Isomeric Byproducts: Synthesis may yield other dimethoxyphenazine isomers (e.g., 1,9- or 2,7-disubstituted phenazines) which can be difficult to separate.

  • Mono-methoxylated Phenazines: Incomplete methoxylation can result in phenazine derivatives with only one methoxy group.

  • Over-oxidized Products: Phenazine-N-oxides, such as this compound N(5)-oxide, can form as byproducts.[3]

  • Polymeric Materials: Dark, tar-like substances can form under harsh reaction conditions.

Q2: My synthesized this compound is a brownish or greenish solid, not the expected yellow crystalline powder. What is the issue?

A2: The off-color appearance is a strong indicator of impurities. The yellow color is characteristic of the pure phenazine core structure.[2]

  • Oxidized Impurities: The presence of phenazine-N-oxides or other oxidized species can impart a darker color.

  • Residual Catalysts/Reagents: If metal catalysts (e.g., iron or copper) are used in the synthesis, residual amounts can lead to discoloration.[1][4]

  • Polymeric Byproducts: Tarry, polymeric materials are often dark brown or black and can significantly impact the product's appearance even in small amounts.

A purification step, such as column chromatography or recrystallization, is necessary to remove these chromophoric impurities.

Q3: How can I effectively purify my crude this compound?

A3: The two most effective methods for purifying this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.

  • Recrystallization: This is a good first choice for removing small amounts of impurities if a suitable solvent is found. It is less effective for removing impurities with similar solubility to the product.

  • Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from both more polar and less polar impurities, including isomers.[5][6] A gradient elution system is often employed for optimal separation.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reverse-phase C18 column, is excellent for quantifying purity and detecting trace impurities.[9][10] The purity is often determined by the area percentage of the main peak.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or other organic impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), this technique helps in identifying the molecular weight of the product and any impurities, aiding in their structural elucidation.[6][8]

  • Elemental Analysis: This technique provides the percentage of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to give a good indication of bulk purity.[7]

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification MethodTypical Purity Achieved (%)AdvantagesDisadvantages
Single Solvent Recrystallization95 - 98%Simple, fast, and cost-effective for removing minor impurities.May not effectively remove impurities with similar solubility; potential for product loss.
Mixed Solvent Recrystallization97 - 99%Offers better control over solubility and crystal formation.Requires careful optimization of the solvent system.
Silica Gel Column Chromatography> 99%Excellent for separating a wide range of impurities, including isomers and colored byproducts.[5]More time-consuming, requires larger solvent volumes, and can lead to product loss on the column.

Note: The purity values are illustrative and can vary based on the initial quality of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol outlines a standard procedure for purifying this compound using silica gel chromatography.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be:

    • Hexane (100%)

    • Hexane:Ethyl Acetate (95:5)

    • Hexane:Ethyl Acetate (90:10)

    • Hexane:Ethyl Acetate (80:20)

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC with the correct Rf value). Remove the solvent using a rotary evaporator to yield the purified this compound as a yellow solid.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for analyzing the purity of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in acetonitrile.

  • Injection Volume: 10 µL.[7]

  • Data Analysis: Calculate the purity by determining the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.[7]

Visualizations

G cluster_start Impurity Troubleshooting Workflow cluster_path1 Path 1: Minor Impurities cluster_path2 Path 2: Significant Impurities start Crude this compound Obtained issue Assess Product Quality (Color, TLC) start->issue recrystallize Perform Recrystallization (e.g., Ethanol/Water) issue->recrystallize Slightly off-color, minor spots on TLC column Perform Silica Gel Column Chromatography issue->column Dark color, multiple spots on TLC analyze1 Analyze Purity (HPLC, NMR) recrystallize->analyze1 end_node Pure Product (>99%) analyze1->end_node Purity Confirmed analyze2 Analyze Purity (HPLC, NMR) column->analyze2 analyze2->end_node Purity Confirmed G cluster_synthesis Synthetic Pathway & Impurity Formation cluster_components Components of Crude Mixture SM Starting Materials (e.g., 2-Nitroanisole) Reaction Chemical Synthesis (e.g., Wohl-Aue Reaction) SM->Reaction Crude Crude Product Mixture Reaction->Crude Product Desired Product: This compound Crude->Product Impurity1 Isomeric Byproducts Crude->Impurity1 Impurity2 Unreacted Starting Materials Crude->Impurity2 Impurity3 Oxidized Species (N-Oxides) Crude->Impurity3

References

Technical Support Center: Optimizing 1,6-Dimethoxyphenazine for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,6-Dimethoxyphenazine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in various bioassays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a phenazine derivative, a class of nitrogen-containing heterocyclic compounds. It is known to be a metabolite produced by several species of Streptomyces.[1] Current research indicates that it possesses weak antibacterial activity.[2] Phenazine compounds, in general, are recognized for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

Q2: What is a recommended starting concentration for this compound in a cell-based bioassay?

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

Q4: What are the potential mechanisms of action for this compound?

A4: The specific cellular targets and signaling pathways affected by this compound are not yet well-elucidated in published literature. However, other phenazine derivatives have been shown to induce apoptosis in cancer cells. For example, phenazine-1-carboxamide (PCN) induces apoptosis through the inhibition of anti-apoptotic Bcl-2 family proteins.[5] Phenazines can also act as electron shuttles and signaling molecules within biological systems.[6][7] It is plausible that this compound may share some of these general mechanisms. Further investigation is required to determine its specific mode of action.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at tested concentrations. Concentration is too low.Increase the concentration range in your next experiment. Consider going up to 50 µM or higher, while carefully monitoring for signs of general cytotoxicity.
Compound instability.Prepare fresh stock solutions and dilutions for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Insufficient incubation time.Extend the incubation period of your assay (e.g., from 24 hours to 48 or 72 hours) to allow for a biological response to occur.
High levels of cell death, even at the lowest concentrations. Concentration is too high.Perform a dose-response experiment with a wider range of lower concentrations (e.g., starting from nanomolar concentrations).
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a solvent control to verify.
Precipitation of the compound in the culture medium. Poor aqueous solubility.Although soluble in organic solvents, high concentrations may precipitate in aqueous media. Try preparing the final dilutions immediately before adding to the cells. If precipitation persists, consider using a solubilizing agent, but be mindful of its potential effects on the cells.
Inconsistent results between experiments. Variability in cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and growth conditions for all experiments.
Inaccurate pipetting of the compound.Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations.

Quantitative Data Summary

Table 1: Cytotoxicity of Related Phenazine Compounds

CompoundCell Line(s)EffectEffective Concentration Range
PhenazineHepG2, T24Inhibition of proliferationIC50: 7.8 - 47 µM
Phenazine-1,6-dicarboxylic acid (PDC)Various cancer cell linesCytotoxicity5 - 20 µM
Phenazine-1-carboxamide (PCN)A549, MDA-MB-231Apoptosis inductionDose-dependent

This table provides a reference for selecting a starting concentration range for this compound based on the activity of structurally related compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the amount of this compound powder needed to prepare a 10 mM stock solution (Molecular Weight: 240.26 g/mol ).

    • In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.

    • Vortex the tube until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilute Serial Dilution in Culture Medium prep_stock->serial_dilute treat_cells Treat Cells with This compound serial_dilute->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability

Caption: Workflow for determining the optimal concentration of this compound.

troubleshooting_logic action_node action_node outcome_node outcome_node start Experiment Start no_effect No Observable Effect? start->no_effect high_toxicity High Toxicity? no_effect->high_toxicity No increase_conc Increase Concentration & Extend Incubation no_effect->increase_conc Yes inconsistent_results Inconsistent Results? high_toxicity->inconsistent_results No decrease_conc Decrease Concentration high_toxicity->decrease_conc Yes standardize_protocol Standardize Cell Culture & Pipetting inconsistent_results->standardize_protocol Yes success Optimal Concentration Determined inconsistent_results->success No check_solubility Check for Precipitation increase_conc->check_solubility check_solubility->start Re-test check_solvent Verify Solvent Control decrease_conc->check_solvent check_solvent->start Re-test standardize_protocol->start Re-test

Caption: Troubleshooting flowchart for bioassay optimization.

References

Validation & Comparative

A Comparative Analysis of the Redox Properties of 1,6-Dimethoxyphenazine and Pyocyanin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the redox properties of two phenazine compounds: 1,6-dimethoxyphenazine and the well-characterized bacterial virulence factor, pyocyanin. This objective analysis, supported by available experimental data, aims to inform research and development in fields requiring an understanding of phenazine electrochemistry and biological activity.

Executive Summary

Data Presentation: Physicochemical and Redox Properties

PropertyThis compoundPyocyanin
Molar Mass 240.26 g/mol 210.23 g/mol
Appearance Not specified in available literatureBlue solid
Standard Redox Potential (E°') Not experimentally determined in available literature. Predicted to be more negative than the core phenazine structure.-34 mV vs. SHE (at pH 7)[1]
Redox States Expected to undergo reversible one- or two-electron reduction.Can exist in oxidized (blue), monovalently reduced (colorless), and divalently reduced (red) states.[1]
Key Biological Role Weak antibacterial activity; potentiator of other antibiotics.Bacterial virulence factor, quorum sensing molecule, redox mediator.[2]

Redox-Mediated Signaling Pathways

Pyocyanin

Pyocyanin's redox activity is the cornerstone of its biological impact. It can accept electrons from cellular reductants like NADH and NADPH, and subsequently transfer them to molecular oxygen, generating superoxide (O₂⁻) and hydrogen peroxide (H₂O₂). This redox cycling disrupts cellular redox homeostasis and triggers a cascade of signaling events.

// Nodes Pyocyanin [label="Pyocyanin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellularReductants [label="NADH / NADPH", fillcolor="#FBBC05", fontcolor="#202124"]; ReducedPyocyanin [label="Reduced\nPyocyanin", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxygen [label="O₂", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS (O₂⁻, H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeStress [label="Oxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK [label="MAPK Pathway\n(p38, ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; V_ATPase [label="V-ATPase Inactivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; ElectronTransport [label="Electron Transport Chain\nInterference", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; InflammatoryResponse [label="Pro-inflammatory\nResponse (e.g., IL-8)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellularDysfunction [label="Cellular Dysfunction\n& Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CellularReductants -> ReducedPyocyanin [label="Reduction"]; Pyocyanin -> ReducedPyocyanin; ReducedPyocyanin -> Oxygen [label="Oxidation"]; Oxygen -> ROS; ROS -> OxidativeStress; OxidativeStress -> MAPK; OxidativeStress -> NFkB; OxidativeStress -> V_ATPase; OxidativeStress -> ElectronTransport; OxidativeStress -> CellCycle; MAPK -> InflammatoryResponse; NFkB -> InflammatoryResponse; V_ATPase -> CellularDysfunction; ElectronTransport -> CellularDysfunction; CellCycle -> CellularDysfunction; InflammatoryResponse -> CellularDysfunction; } Pyocyanin-induced cellular signaling cascade.

Pyocyanin has been shown to modulate several key signaling pathways, including:

  • MAPK and NF-κB Pathways: Pyocyanin-induced oxidative stress activates the p38 and ERK mitogen-activated protein kinase (MAPK) pathways, as well as the NF-κB signaling cascade. This leads to a pro-inflammatory response, including the increased expression and secretion of interleukin-8 (IL-8).

  • V-ATPase Inactivation: Pyocyanin-generated reactive oxygen intermediates can inactivate the human vacuolar ATPase (V-ATPase), a proton pump crucial for organelle acidification and protein trafficking.[3]

  • Electron Transport Chain: Pyocyanin can interfere with the mitochondrial electron transport chain, contributing to cellular energy depletion and further ROS production.[3]

  • Cell Cycle: The compound has been shown to cause cell cycle arrest, inhibiting cell proliferation.[3]

This compound

Detailed studies on the specific signaling pathways affected by this compound are not extensively available. Its reported weak antibacterial activity suggests some level of interaction with bacterial cellular processes, but the molecular targets and signaling consequences remain to be elucidated. It is plausible that, like other phenazines, it can undergo redox cycling, but the extent and biological relevance of this are currently unknown.

Experimental Protocols

Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is a standard electrochemical technique used to probe the redox properties of chemical species. A general protocol for analyzing phenazine compounds is outlined below.

// Nodes Preparation [label="Sample Preparation\n(Phenazine in electrolyte)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell [label="Electrochemical Cell Setup\n(Working, Reference, Counter electrodes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Scan [label="Potential Scan\n(Triangular waveform)", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="Current Measurement\n(vs. Applied Potential)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Voltammogram [label="Cyclic Voltammogram\n(Plot of I vs. E)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis\n(Peak potentials, E½ calculation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Preparation -> Cell; Cell -> Scan; Scan -> Measurement; Measurement -> Voltammogram; Voltammogram -> Analysis; } Workflow for Cyclic Voltammetry of Phenazines.

1. Materials and Reagents:

  • Phenazine compound (e.g., this compound or pyocyanin)

  • Supporting electrolyte (e.g., 0.1 M KCl or a suitable buffer solution)

  • Solvent (e.g., deionized water, ethanol, or acetonitrile, depending on the solubility of the phenazine)

  • Working electrode (e.g., glassy carbon, gold, or platinum)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

2. Procedure:

  • Solution Preparation: Prepare a solution of the phenazine compound at a known concentration (typically in the millimolar range) in the chosen solvent containing the supporting electrolyte. The supporting electrolyte is crucial to ensure conductivity and minimize solution resistance.

  • Electrochemical Cell Assembly: Assemble the three-electrode cell. The working electrode is where the redox reaction of interest occurs. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter electrode completes the electrical circuit.

  • Cyclic Voltammetry Measurement:

    • Immerse the electrodes in the prepared solution.

    • Using the potentiostat, apply a potential to the working electrode that is swept linearly from a starting potential to a switching potential and then back to the start.

    • Record the resulting current as a function of the applied potential. This plot is the cyclic voltammogram.

  • Data Analysis:

    • The cyclic voltammogram will show peaks corresponding to the reduction and oxidation of the phenazine.

    • The peak potentials (Epc for cathodic/reduction peak and Epa for anodic/oxidation peak) are determined.

    • The formal redox potential (E°') can be estimated as the midpoint of the peak potentials: E½ = (Epa + Epc) / 2. This value is characteristic of the redox couple under the specific experimental conditions.

3. Considerations:

  • The pH of the solution can significantly affect the redox potential of many phenazines due to proton-coupled electron transfer. Therefore, buffered solutions are often used.

  • The scan rate (the speed at which the potential is swept) can provide information about the kinetics of the electron transfer process.

  • The choice of solvent and supporting electrolyte should be based on the solubility of the analyte and the potential window to be investigated.

Conclusion

Pyocyanin stands out as a phenazine with well-defined and biologically significant redox properties, directly linked to its role in pathogenesis through the induction of oxidative stress and modulation of host signaling pathways. This compound, while belonging to the same chemical class, is far less characterized. The presence of electron-donating methoxy groups suggests a lower redox potential compared to unsubstituted phenazine, which would theoretically facilitate its ability to act as a reducing agent. However, without experimental determination of its redox potential and a deeper understanding of its biological interactions, a direct and comprehensive comparison with pyocyanin remains speculative. Future research should focus on the electrochemical characterization of this compound and an exploration of its effects on cellular signaling to fully understand its potential applications and biological significance.

References

A Comparative Analysis of the Biological Activities of 1,6-Dimethoxyphenazine and 1,6-Dihydroxyphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two phenazine derivatives: 1,6-Dimethoxyphenazine and 1,6-Dihydroxyphenazine. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties. Understanding the structure-activity relationships within this class is crucial for the development of new therapeutic agents. This document summarizes available quantitative data, outlines experimental protocols for key biological assays, and visualizes the proposed mechanisms of action.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the reported biological activities of this compound and 1,6-Dihydroxyphenazine, including its potent N-oxide derivative, Iodinin.

Biological ActivityThis compound1,6-Dihydroxyphenazine & its N-oxide (Iodinin)
Antimicrobial Activity Weak antibacterial activity reported. Specific Minimum Inhibitory Concentration (MIC) values are not widely available in the literature. One study noted that substitution of a hydroxyl group with a methoxy group on a phenazine scaffold led to inactivity (MIC > 100 μM) against Staphylococcus.[1]Possesses broad-spectrum antifungal activity against dermatophytes and Candida.[2] Iodinin, the 5,10-dioxide derivative, demonstrates high antimicrobial activity.[3]
Antifungal Activity Data not readily available.Exhibits broad-spectrum antifungal activity.[2]
Cytotoxicity (Anticancer) Activity Data on specific IC50 values against cancer cell lines are not readily available. The parent compound, phenazine, has shown cytotoxicity with IC50 values of 7.8 μM (48h) against HepG2 cells and 17 μM (48h) against T24 cells.[4]Iodinin (1,6-dihydroxyphenazine-5,10-dioxide) shows potent and selective cytotoxicity against acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) cells, with EC50 values up to 40 times lower for leukemia cells compared to normal cells.[4][5] For instance, the EC50 for IPC-81 (rat acute promyelocytic leukemia) cells is 0.24 μM.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The phenazine compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium and the inoculum (positive control) and medium only (negative control) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay for IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the phenazine compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action for the anticancer activity of 1,6-dihydroxyphenazine's N-oxide derivative, Iodinin, and a generalized experimental workflow.

G Proposed Anticancer Mechanism of Iodinin Iodinin Iodinin (1,6-dihydroxyphenazine-5,10-dioxide) Intercalation DNA Intercalation Iodinin->Intercalation Binds to DNA DNA Nuclear DNA DNA_Damage DNA Strand Breaks Intercalation->DNA_Damage Apoptosis_Signal Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Signal Triggers Caspase3 Caspase-3 Activation Apoptosis_Signal->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Proposed mechanism of anticancer activity for Iodinin.

G General Workflow for Biological Activity Screening cluster_antimicrobial Antimicrobial Assay cluster_cytotoxicity Cytotoxicity Assay A1 Prepare Microbial Culture A2 Serial Dilution of Compound A1->A2 A3 Inoculation & Incubation A2->A3 A4 Determine MIC A3->A4 C1 Seed Cancer Cells C2 Treat with Compound C1->C2 C3 MTT Assay C2->C3 C4 Calculate IC50 C3->C4 Compound Test Compound (Phenazine Derivative) Compound->A1 Compound->C1

References

Validating 1,6-Dimethoxyphenazine as a Biomarker for Streptomyces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of Streptomyces bacteria are critical for harnessing their vast potential in producing therapeutic compounds. This guide provides an objective comparison of 1,6-dimethoxyphenazine as a chemical biomarker for Streptomyces against established molecular and volatile compound-based methods.

This comparison guide delves into the experimental data and protocols supporting the use of this compound, alongside alternative methods like 16S rRNA gene sequencing and the detection of volatile organic compounds (VOCs) such as geosmin and 2-methylisoborneol (2-MIB).

Performance Comparison of Streptomyces Biomarkers

The selection of an appropriate biomarker strategy depends on the specific research question, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of this compound and its alternatives.

BiomarkerMethodSpecificitySensitivityThroughputRemarks
This compound LC-MS/MSPotentially high for phenazine-producing StreptomycesHigh (ng/mL to µg/mL range)Medium to HighSpecificity needs further validation across a wider range of species. Production can be strain and condition-dependent.
16S rRNA Gene qPCR/NGSHigh (Genus/Species level)Very High (detects low cell numbers)HighGold standard for bacterial identification. Does not directly measure metabolic activity.
Geosmin & 2-MIB Headspace GC-MSModerate (produced by other actinomycetes and cyanobacteria)Extremely High (ng/L or ppt range)HighIndicates presence and metabolic activity but is not exclusive to Streptomyces.

In-Depth Look at this compound

Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities. While many Streptomyces species are known to produce phenazine derivatives, the validation of this compound as a specific and reliable biomarker is an ongoing area of research. The biosynthesis of phenazines in Streptomyces often proceeds through the precursor phenazine-1,6-dicarboxylic acid (PDC). The presence of 1,6-dihydroxyphenazine, a direct precursor to this compound, has been confirmed in Streptomyces thioluteus. Furthermore, an engineered strain of Streptomyces coelicolor has been shown to produce this compound at a concentration of 71.8 mg/L, demonstrating the genus's metabolic capacity for its synthesis.

Shikimic_acid_pathway Shikimic Acid Pathway Chorismic_acid Chorismic Acid Shikimic_acid_pathway->Chorismic_acid Phenazine_Biosynthesis_Genes Phenazine Biosynthesis Genes (phz) Chorismic_acid->Phenazine_Biosynthesis_Genes PDC Phenazine-1,6-dicarboxylic acid (PDC) Phenazine_Biosynthesis_Genes->PDC 1_6_dihydroxyphenazine 1,6-Dihydroxyphenazine PDC->1_6_dihydroxyphenazine 1_6_dimethoxyphenazine This compound 1_6_dihydroxyphenazine->1_6_dimethoxyphenazine Methylation Methyltransferases O-Methyltransferases Methyltransferases->1_6_dimethoxyphenazine

Figure 1. Simplified proposed biosynthetic pathway for this compound in Streptomyces.

Alternative Biomarkers for Streptomyces Detection

16S rRNA Gene Sequencing

The 16S ribosomal RNA (rRNA) gene is a cornerstone of bacterial phylogeny and identification. Its highly conserved regions allow for the design of universal primers, while its variable regions provide species-specific signatures. Quantitative PCR (qPCR) targeting the 16S rRNA gene can provide a sensitive and specific measure of Streptomyces abundance in a sample. Next-generation sequencing (NGS) of the 16S rRNA gene allows for a comprehensive analysis of the entire bacterial community, providing context to the presence and relative abundance of Streptomyces.

Sample Environmental Sample (e.g., Soil) DNA_Extraction DNA Extraction Sample->DNA_Extraction PCR_Amplification PCR Amplification of 16S rRNA gene DNA_Extraction->PCR_Amplification Sequencing Sequencing (Sanger or NGS) PCR_Amplification->Sequencing Data_Analysis Data Analysis (Sequence alignment, Phylogenetic analysis) Sequencing->Data_Analysis Streptomyces_ID Streptomyces Identification/Quantification Data_Analysis->Streptomyces_ID

Figure 2. Experimental workflow for Streptomyces identification using 16S rRNA gene sequencing.

Volatile Organic Compounds (VOCs): Geosmin and 2-Methylisoborneol (2-MIB)

Many Streptomyces species are known for producing the earthy-smelling volatile compounds geosmin and 2-methylisoborneol (2-MIB). These compounds can be detected at extremely low concentrations (parts per trillion), making them highly sensitive indicators of the presence of metabolically active Streptomyces. Headspace gas chromatography-mass spectrometry (GC-MS) is the standard method for their analysis. However, it is important to note that other microorganisms, such as cyanobacteria and some fungi, can also produce these volatiles.

Experimental Protocols

Protocol 1: Extraction and LC-MS/MS Analysis of this compound

This protocol outlines the general steps for the extraction and quantitative analysis of this compound from Streptomyces liquid cultures.

1. Culture and Extraction:

  • Grow Streptomyces in a suitable liquid medium (e.g., ISP2 broth) at 28-30°C with shaking for 5-7 days.

  • Centrifuge the culture at 8,000 x g for 15 minutes to separate the mycelium and supernatant.

  • Extract the supernatant and the mycelial pellet separately with an equal volume of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of methanol for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

  • Quantification: Generate a standard curve using a certified reference standard of this compound to quantify its concentration in the samples.

Protocol 2: DNA Extraction from Soil and 16S rRNA Gene qPCR

This protocol describes a common method for extracting DNA from soil samples for the quantification of Streptomyces using qPCR.

1. DNA Extraction:

  • Use a commercial soil DNA isolation kit according to the manufacturer's instructions. These kits typically involve mechanical lysis (bead beating) followed by chemical lysis to disrupt bacterial cells.

  • Purify the extracted DNA to remove humic acids and other PCR inhibitors.

2. qPCR Analysis:

  • Primers: Use Streptomyces-specific primers targeting a variable region of the 16S rRNA gene.

  • Reaction Mix: Prepare a qPCR reaction mix containing SYBR Green or a probe-based master mix, the specific primers, and the extracted DNA template.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with an appropriate cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Quantification: Generate a standard curve using a serial dilution of a known amount of Streptomyces genomic DNA to quantify the number of 16S rRNA gene copies in the soil samples.

Protocol 3: Headspace GC-MS Analysis of Geosmin and 2-MIB

This protocol details the analysis of geosmin and 2-MIB from bacterial cultures using headspace GC-MS.

1. Sample Preparation:

  • Grow Streptomyces on a solid agar medium (e.g., ISP2 agar) at 28-30°C for 7-10 days.

  • Place a portion of the agar culture into a headspace vial.

  • Alternatively, for liquid cultures, place a known volume of the culture into a headspace vial.

  • Add a salting-out agent (e.g., NaCl) to increase the volatility of the analytes.

2. Headspace GC-MS Analysis:

  • Incubation: Incubate the vial at an elevated temperature (e.g., 80°C) to allow the volatile compounds to partition into the headspace.

  • Injection: Automatically inject a known volume of the headspace gas into the GC-MS system.

  • GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Oven Program: Use a temperature program to separate geosmin and 2-MIB from other volatile compounds.

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target compounds.

  • Quantification: Use a standard curve prepared with certified reference standards of geosmin and 2-MIB for quantification.

Conclusion

The validation of this compound as a robust and specific biomarker for Streptomyces requires further comprehensive studies across a diverse range of species and environmental conditions. While it shows promise as a chemical marker, its utility is currently best realized when used in conjunction with established methods like 16S rRNA gene sequencing. For applications where high sensitivity for detecting the presence of active Streptomyces is paramount, the analysis of volatile compounds like geosmin and 2-MIB remains a powerful, albeit less specific, tool. The choice of biomarker will ultimately be dictated by the specific goals of the research, with each method offering unique advantages and limitations.

A Comparative Analysis of Phenazine Derivatives as Electron Shuttles in Biological and Electrochemical Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of electron shuttling is critical for advancements in bioelectrochemical systems, drug efficacy, and cellular signaling. Phenazine derivatives, a class of redox-active heterocyclic compounds, have emerged as potent electron shuttles, facilitating electron transfer in a variety of biological and electrochemical contexts. This guide provides a comparative analysis of key phenazine derivatives, summarizing their performance based on experimental data and outlining detailed protocols for their evaluation.

Phenazine derivatives are produced by a diverse range of bacteria and are also synthetically accessible, allowing for a broad spectrum of physicochemical properties. Their ability to accept and donate electrons makes them crucial mediators in processes ranging from microbial respiration and biofilm formation to the generation of reactive oxygen species. This guide focuses on a selection of the most commonly studied phenazine derivatives, offering a direct comparison of their electrochemical properties and performance as electron shuttles.

Comparative Performance of Phenazine Derivatives

The efficacy of a phenazine derivative as an electron shuttle is determined by several key parameters, including its midpoint potential (E'₀), which indicates its tendency to accept or donate electrons, the rate of electron transfer, its stability under experimental conditions, and its cytotoxic effects on biological systems. The following table summarizes these quantitative parameters for a selection of prominent phenazine derivatives.

Phenazine DerivativeMidpoint Potential (E'₀ vs. SHE, pH 7)Mediated Current Density (µA/cm²)StabilityCytotoxicityKey References
Pyocyanin (PYO) -34 mV[1]4-fold enhancement in photocurrent[2]Degrades under prolonged illumination and redox cycling[2]Exhibits cytotoxicity at higher concentrations[2][3][1][2][3]
1-Hydroxyphenazine (1-OHP) -174 mV[4]No significant mediation observed in some systems[2]Information not readily availableCan induce anaerobic killing in the presence of ferrous iron[5][6][7][2][4][5][6][7]
Phenazine Methosulfate (PMS) +80 mVHigh mediated current densities reportedDecomposes in light and in solution over timeCan induce oxidative stress and apoptosis[8]
Phenazine-1-carboxylic acid (PCA) -116 mV[1]Lower intracellular reduction rate than PYO[9][10]Information not readily availableDid not promote anaerobic killing in the presence of ferrous iron[5][6][7][1][5][6][7][9][10]
Phenazine-1-carboxamide (PCN) -140 mV[4]Reduced at a faster rate than PCA by whole cells[11]Information not readily availableInformation not readily available[4][11]
Neutral Red (NR) -325 mVHighest mediated current density in one studyStableBiologically compatible
1-Methoxy-5-methylphenazinium methyl sulfate (MPMS) +63 mVHigher electron transfer velocity than PMS in biochemical assaysPhotochemically stableInformation not readily available
Phenazine Ethosulfate (PES) Information not readily availableLower mediated current density than PMS in one studyInformation not readily availableInformation not readily available[12]
Benzo[a]phenazine-7,12-dioxide (BAPD) Information not readily availableModerate mediated current density in one studyInformation not readily availableExhibits cytotoxic activity[12]

Note: The mediated current densities can vary significantly depending on the experimental setup, including the microbial species, electrode material, and substrate used. The provided values are for comparative purposes based on the cited literature.

Visualizing Electron Shuttle Mechanisms and Workflows

To better understand the functional context of these phenazine derivatives, the following diagrams, generated using Graphviz, illustrate a generalized mechanism of phenazine-mediated electron transfer and a typical experimental workflow for their evaluation.

G General Mechanism of Phenazine-Mediated Electron Transfer cluster_cell Bacterial Cell Intracellular Reductants Intracellular Reductants Phenazine_reduced Reduced Phenazine (PHzH₂) Intracellular Reductants->Phenazine_reduced Reduction Phenazine_oxidized Oxidized Phenazine (PHz) Phenazine_reduced->Phenazine_oxidized Oxidation Electrode Electrode Phenazine_oxidized->Electrode Electron Transfer Electrode->Phenazine_reduced Electron Uptake

Caption: Phenazine derivatives shuttle electrons from intracellular reductants to an extracellular acceptor, such as an electrode.

G Experimental Workflow for Evaluating Phenazine Electron Shuttles Start Start Prepare_Microbial_Culture Prepare Microbial Culture Start->Prepare_Microbial_Culture Setup_Electrochemical_Cell Setup Three-Electrode Electrochemical Cell Prepare_Microbial_Culture->Setup_Electrochemical_Cell Add_Phenazine Add Phenazine Derivative Setup_Electrochemical_Cell->Add_Phenazine Perform_CV Perform Cyclic Voltammetry (CV) Add_Phenazine->Perform_CV Perform_CA Perform Chronoamperometry (CA) Perform_CV->Perform_CA Analyze_Data Analyze Data (Midpoint Potential, Current Density) Perform_CA->Analyze_Data Assess_Cytotoxicity Assess Cytotoxicity Analyze_Data->Assess_Cytotoxicity End End Assess_Cytotoxicity->End

Caption: A typical workflow for the electrochemical characterization of phenazine derivatives as electron shuttles.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. Below are methodologies for key experiments cited in the analysis of phenazine derivatives.

Cyclic Voltammetry (CV) for Midpoint Potential Determination

Objective: To determine the formal reduction potential (E'₀) of a phenazine derivative.

Materials:

  • Three-electrode electrochemical cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

  • Potentiostat

  • Electrolyte solution (e.g., phosphate-buffered saline (PBS), pH 7.0)

  • Phenazine derivative stock solution

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Assemble the three-electrode cell with the electrolyte solution.

  • Deoxygenate the electrolyte by bubbling with an inert gas for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

  • Record a blank CV of the electrolyte solution to ensure no interfering redox peaks are present.

  • Add a known concentration of the phenazine derivative to the electrolyte.

  • Perform cyclic voltammetry by scanning the potential from a value where no reaction occurs to a potential sufficiently negative to reduce the phenazine, and then reversing the scan to a potential sufficiently positive to re-oxidize it. A typical scan rate is 100 mV/s.

  • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

  • Calculate the midpoint potential as E'₀ = (Epa + Epc) / 2.

Chronoamperometry for Measuring Mediated Current Density

Objective: To quantify the efficiency of a phenazine derivative in mediating electron transfer from a biological system (e.g., microbial cells) to an electrode.

Materials:

  • Microbial fuel cell or bioelectrochemical reactor with a three-electrode setup.

  • Microbial culture (e.g., Pseudomonas aeruginosa, Escherichia coli)

  • Growth medium or buffer solution containing a suitable electron donor (e.g., glucose, lactate)

  • Phenazine derivative stock solution

  • Potentiostat

Procedure:

  • Prepare the microbial electrochemical cell with the microbial culture immobilized on the working electrode or suspended in the anolyte.

  • Set the working electrode to a potential that is sufficiently positive to oxidize the reduced form of the phenazine derivative (e.g., +0.2 V vs. Ag/AgCl).

  • Record the baseline current in the absence of the phenazine derivative.

  • Inject a known concentration of the phenazine derivative into the anolyte.

  • Record the current over time until a steady-state is reached.

  • The mediated current density is calculated as the difference between the steady-state current in the presence and absence of the phenazine, normalized to the geometric surface area of the electrode.

Cytotoxicity Assay

Objective: To evaluate the toxic effects of a phenazine derivative on microbial cells.

Materials:

  • Microbial culture

  • Growth medium

  • Phenazine derivative stock solutions of varying concentrations

  • Microplate reader or method for determining cell viability (e.g., colony-forming unit counting, metabolic assays like MTT or XTT)

Procedure:

  • Grow the microbial culture to a specific growth phase (e.g., mid-logarithmic phase).

  • In a multi-well plate, expose the microbial cells to a range of concentrations of the phenazine derivative. Include a control with no phenazine.

  • Incubate the plate under appropriate conditions (temperature, aeration) for a defined period.

  • Measure cell viability using a suitable method.

  • Plot cell viability as a function of phenazine concentration to determine the half-maximal inhibitory concentration (IC50) or other measures of cytotoxicity.

Conclusion

The selection of an appropriate phenazine derivative as an electron shuttle is a multifaceted decision that depends on the specific application. While some derivatives like pyocyanin offer a favorable midpoint potential and demonstrate significant enhancement of current in bioelectrochemical systems, their inherent cytotoxicity and instability can be limiting factors. In contrast, other derivatives may exhibit greater stability but lower electron shuttling efficiency. The data and protocols presented in this guide provide a foundational framework for researchers to make informed decisions and to conduct rigorous comparative studies in the pursuit of optimizing electron transfer processes in their respective fields. The continued exploration of the vast chemical space of phenazine derivatives holds significant promise for the development of next-generation bioelectronic devices and novel therapeutic strategies.

References

Comparative Guide to the Cross-Reactivity of 1,6-Dimethoxyphenazine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,6-Dimethoxyphenazine and its potential utility and cross-reactivity in common enzymatic assays. Due to the limited availability of direct experimental data for this compound, this comparison is based on its structural similarity to known enzyme substrates and the general reactivity of phenazine compounds.

Introduction to this compound

This compound is a phenazine derivative and a metabolite of Streptomyces luteoreticuli. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their redox activity, which makes them potential substrates for various oxidoreductase enzymes. The presence of methoxy groups on the phenazine ring influences its electrochemical properties and, consequently, its interaction with enzymes.

Potential Reactivity in Enzymatic Assays

Based on its chemical structure, this compound is likely to be a substrate for enzymes that act on phenolic and aromatic amine compounds. The most probable candidates for interaction are laccases and peroxidases.

Laccase Assays

Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds. Substrates with electron-donating groups, such as methoxy groups, are often readily oxidized by laccases. The structural similarity of this compound to known laccase substrates like 2,6-dimethoxyphenol (2,6-DMP) suggests that it could serve as a chromogenic substrate for laccase activity. The enzymatic oxidation of this compound is expected to produce a colored product that can be monitored spectrophotometrically.

Peroxidase Assays

Peroxidases (EC 1.11.1.x) are a large family of enzymes that catalyze the oxidation of a variety of substrates using hydrogen peroxide (H₂O₂) as the electron acceptor. Common chromogenic substrates for horseradish peroxidase (HRP) include compounds with amino and hydroxyl groups. The phenazine core of this compound, with its nitrogen atoms and activating methoxy groups, may allow it to act as a substrate in peroxidase-catalyzed reactions.

Comparison with Alternative Substrates

The following tables provide a qualitative comparison of this compound with commonly used substrates for laccase and peroxidase assays. The performance characteristics of this compound are inferred.

Table 1: Comparison of Potential Laccase Substrates

SubstratePrinciple of DetectionPotential Advantages of this compoundPotential Disadvantages of this compoundCommon Alternatives
This compound Chromogenic (inferred)Novel chromophore with potentially distinct spectral properties.Lack of established protocols and performance data; potential for lower solubility.2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Syringaldazine, Guaiacol, 2,6-Dimethoxyphenol (2,6-DMP)
ABTS ChromogenicHigh molar absorptivity of the oxidized product; water-soluble.The radical cation can be unstable.
Syringaldazine ChromogenicHigh specificity for laccase.Poor water solubility, requiring organic solvents.
Guaiacol ChromogenicInexpensive and readily available.Lower sensitivity compared to other substrates.
2,6-DMP ChromogenicStructurally similar to lignin units; relevant for lignin-degrading enzyme studies.Product can be unstable.

Table 2: Comparison of Potential Peroxidase Substrates

SubstratePrinciple of DetectionPotential Advantages of this compoundPotential Disadvantages of this compoundCommon Alternatives
This compound Chromogenic (inferred)Potentially higher stability of the oxidized product compared to some substrates.Unknown kinetic parameters and sensitivity; potential for interference with other assay components.3,3',5,5'-Tetramethylbenzidine (TMB), o-Phenylenediamine (OPD), Amplex® Red, Pyrogallol
TMB ChromogenicHigh sensitivity; soluble product that can be converted to a more stable colored product with an acid stop solution.Carcinogenic potential.
OPD ChromogenicGood sensitivity.Light-sensitive; product is a known mutagen.
Amplex® Red FluorogenicVery high sensitivity; stable product (resorufin).Higher cost; requires a fluorescence reader.
Pyrogallol ChromogenicClassical substrate with well-established protocols.Forms a poorly soluble product (purpurogallin).

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the cross-reactivity and performance of this compound in laccase and peroxidase assays.

Laccase Activity Assay Protocol
  • Reagent Preparation:

    • Buffer: 100 mM Sodium Acetate Buffer (pH 5.0).

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) due to its likely low aqueous solubility.

    • Laccase Solution: Prepare a solution of laccase from a suitable source (e.g., Trametes versicolor) in the assay buffer. The concentration will need to be optimized.

    • Alternative Substrate Stock Solutions: Prepare 10 mM stock solutions of ABTS (in water) and 2,6-DMP (in ethanol).

  • Assay Procedure:

    • Pipette 900 µL of the assay buffer into a cuvette.

    • Add 50 µL of the laccase solution and mix gently.

    • To initiate the reaction, add 50 µL of the this compound stock solution (final concentration: 0.5 mM).

    • Immediately monitor the change in absorbance at a predetermined wavelength (a spectral scan from 300-700 nm should be performed initially to determine the optimal wavelength for the oxidized product).

    • Record the absorbance change over time (e.g., every 15 seconds for 5 minutes).

    • Repeat the assay using the alternative substrates, monitoring the absorbance at their respective optimal wavelengths (ABTS: 420 nm; 2,6-DMP: 468 nm).

    • A control reaction without the enzyme should be performed to account for any non-enzymatic oxidation.

  • Data Analysis:

    • Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Compare the rates obtained with this compound to those of the standard substrates.

Horseradish Peroxidase (HRP) Activity Assay Protocol
  • Reagent Preparation:

    • Buffer: 100 mM Phosphate-Citrate Buffer (pH 6.0).

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Hydrogen Peroxide (H₂O₂) Solution: Prepare a 10 mM working solution of H₂O₂ in the assay buffer.

    • HRP Solution: Prepare a dilute solution of HRP in the assay buffer. The concentration will need to be optimized.

    • Alternative Substrate Stock Solutions: Prepare 10 mM stock solutions of TMB (in DMSO) and pyrogallol (in water).

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • 150 µL of assay buffer.

      • 20 µL of HRP solution.

      • 20 µL of the this compound stock solution (final concentration: 1 mM).

    • To initiate the reaction, add 10 µL of the H₂O₂ working solution (final concentration: 0.5 mM).

    • Immediately begin reading the absorbance at the optimal wavelength for the oxidized product in a microplate reader.

    • Repeat the assay using TMB (read at 650 nm) or pyrogallol (read at 420 nm) as the substrate.

    • Include a control well with no HRP to assess background reaction rates.

  • Data Analysis:

    • Determine the rate of reaction for each substrate by plotting absorbance against time.

    • Compare the performance of this compound with the standard HRP substrates.

Visualizations

Laccase_Signaling_Pathway Substrate This compound (Reduced) Laccase Laccase (Cu2+) Substrate->Laccase Binds to Active Site Product Oxidized Product (Colored) Laccase->Product Oxidation Water H2O Laccase->Water Reduction Oxygen O2 Oxygen->Laccase Electron Acceptor

Caption: Laccase-catalyzed oxidation of this compound.

Peroxidase_Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Assay Buffer Mix Combine Buffer, HRP, and Substrate Buffer->Mix Substrate This compound Stock Solution Substrate->Mix H2O2 H2O2 Solution Enzyme HRP Solution Enzyme->Mix Initiate Add H2O2 Mix->Initiate Measure Measure Absorbance Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Reaction Rate Plot->Calculate Compare Compare with Alternatives Calculate->Compare

Caption: Workflow for HRP assay using this compound.

Conclusion

While direct experimental evidence is currently unavailable, the chemical structure of this compound strongly suggests its potential as a chromogenic substrate for both laccase and peroxidase enzymes. Its performance relative to standard substrates remains to be determined. The provided protocols offer a framework for researchers to systematically evaluate the utility and cross-reactivity of this compound in these enzymatic assays. Such studies would be valuable in expanding the toolkit of probes available for oxidoreductase research.

Assessing the In Vitro Cytotoxicity of Phenazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of phenazine derivatives, a class of nitrogen-containing heterocyclic compounds with diverse biological activities. Due to the limited publicly available data specifically on 1,6-Dimethoxyphenazine, this document focuses on the broader class of phenazine compounds, offering insights into their potential cytotoxic effects and the methodologies used for their assessment. The information presented here is intended to serve as a valuable resource for researchers investigating the therapeutic potential of phenazine derivatives.

Comparative Cytotoxicity of Phenazine Derivatives

The cytotoxic potential of phenazine compounds varies significantly depending on their chemical structure and the cell line being tested. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key metric for comparing cytotoxicity. The following table summarizes the IC50 values of various phenazine derivatives against different human cancer cell lines, as reported in the literature.

Phenazine DerivativeCell LineIC50 (µM)Reference
PhenazineHepG2 (Liver Carcinoma)11 (24h), 7.8 (48h)[1]
T24 (Bladder Carcinoma)47 (24h), 17 (48h)[1]
Dipyrido[3,2-a:2′,3′-c]phenazine (dppz) derivative 1A2780 (Ovarian Carcinoma)32[2]
A2780CIS (Cisplatin-resistant Ovarian Carcinoma)74[2]
T24 (Bladder Carcinoma)48[2]
MCF7 (Breast Carcinoma)≥100[2]
HEK293 (Non-cancerous)86[2]
Benzodipyrido[a:3,2-h]phenazine derivative 2A2780 (Ovarian Carcinoma)8[2]
A2780CIS (Cisplatin-resistant Ovarian Carcinoma)17[2]
T24 (Bladder Carcinoma)18[2]
MCF7 (Breast Carcinoma)15[2]
HEK293 (Non-cancerous)23[2]
Benzo[a]phenazine derivative 5d-2HeLa (Cervical Cancer)2.27[3]
A549 (Lung Carcinoma)1.86[3]
MCF-7 (Breast Cancer)1.04[3]
HL-60 (Leukemia)1.25[3]
Tetramethylpiperidine-substituted phenazine B4125Various Cancer Cell Lines (mean)0.48 µg/ml[4]

Experimental Protocols for Cytotoxicity Assessment

Standardized in vitro assays are crucial for determining the cytotoxic effects of chemical compounds. The following sections detail the methodologies for three commonly used assays: the MTT assay, the LDH assay, and the Apoptosis assay.

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium containing the test compound at various concentrations.[5]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 12 mM MTT stock solution to each well.[5]

  • Incubation with MTT: Incubate the plate at 37°C for 4 hours.[5]

  • Solubilization: Add 100 µL of a SDS-HCl solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Incubate the plate at 37°C for 4 hours and then measure the absorbance at 570 nm using a microplate reader.[5] The amount of formazan produced is proportional to the number of viable cells.

LDH Assay (Lactate Dehydrogenase)

The LDH cytotoxicity assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage or cell lysis.

Protocol:

  • Cell Treatment: Culture cells in a 96-well plate and treat them with the test compound.

  • Sample Collection: After incubation, transfer an aliquot of the cell culture medium to a new 96-well plate.[6]

  • Reaction Mixture: Add the LDH assay reaction mixture to each well.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Solution: Add a stop solution to terminate the enzymatic reaction.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7] The amount of LDH released is proportional to the number of dead or damaged cells.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Harvesting: Harvest cells after treatment with the test compound.

  • Washing: Wash the cells with cold 1X PBS.[8]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[8]

  • Staining: Add Annexin V-FITC and Propidium Iodide staining solutions to the cell suspension.[8][9]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[8]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation cluster_assay Assay Procedure cluster_readout Data Acquisition seed_cells Seed Cells in 96-well Plate add_compound Add Test Compound seed_cells->add_compound incubate_cells Incubate (e.g., 24-72h) add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Measure Absorbance at 570nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

LDH_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_enzymatic_reaction Enzymatic Reaction cluster_detection Detection plate_cells Plate Cells treat_cells Treat with Compound plate_cells->treat_cells collect_supernatant Collect Supernatant treat_cells->collect_supernatant add_reaction_mix Add Reaction Mixture collect_supernatant->add_reaction_mix incubate_rt Incubate at RT (30 min) add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution measure_absorbance Measure Absorbance at 490nm add_stop_solution->measure_absorbance

Caption: Workflow of the LDH cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_initiator Initiation cluster_stress Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_execution Execution phenazine Phenazine-1-carboxylic acid ros ROS Generation phenazine->ros jnk JNK Activation ros->jnk bcl2 Bcl-2 (anti-apoptotic) Downregulation jnk->bcl2 bax Bax (pro-apoptotic) Upregulation jnk->bax mmp Mitochondrial Membrane Potential Depolarization bcl2->mmp bax->mmp cyto_c Cytochrome c Release mmp->cyto_c aif AIF Release mmp->aif caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis aif->apoptosis Caspase-independent caspases->apoptosis Caspase-dependent

Caption: Proposed apoptotic pathway induced by phenazine-1-carboxylic acid.[10][11][12]

Conclusion

The available data suggest that phenazine derivatives possess a broad range of cytotoxic activities against various cancer cell lines. The degree of cytotoxicity is highly dependent on the specific chemical substitutions on the phenazine core. The methodologies outlined in this guide provide a robust framework for assessing the in vitro cytotoxicity of novel phenazine compounds, such as this compound. Further investigation into the specific mechanisms of action, including the elucidation of signaling pathways, will be critical for the development of phenazine-based therapeutic agents.

References

A Comparative Study of the Antifungal Spectra of Phenazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal properties of various phenazine compounds, a class of nitrogen-containing heterocyclic molecules produced by a wide range of bacteria, most notably Pseudomonas spp. Phenazines have garnered significant interest in the scientific community due to their broad-spectrum antimicrobial activity. This document summarizes key quantitative data on their antifungal efficacy, details the experimental protocols for assessing their activity, and illustrates the underlying molecular mechanisms and experimental workflows.

Data Presentation: Antifungal Spectra of Phenazine Compounds

The antifungal activity of phenazine compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of prominent phenazine compounds against a selection of pathogenic fungi.

Phenazine CompoundFungal SpeciesMIC (µg/mL)Reference
Phenazine-1-Carboxylic Acid (PCA) Pestalotiopsis kenyanaEC50: 2.32[1][2][3]
Botrytis cinerea25[4][5][6]
Candida albicans8[7]
Candida tropicalis8[7]
Candida gastricus32[7]
Aspergillus flavus64[7]
Fusarium oxysporum125[7]
Penicillium expansum16[7]
Rhizoctonia solani16 - 32[7]
Trichophyton rubrum4[7]
Colletotrichum gloeosporioides2.0[1]
Pyocyanin (PYO) Candida albicans>64, 38.5 - 50[8][9][10]
Aspergillus fumigatus>64[8]
Phenazine-1-Carboxamide (PCN) Candida albicans32-64[11]
Candida glabrata32-64[11]
Cryptococcus neoformans32-64[11]
Fusarium oxysporum32-64[11]
Aspergillus fumigatus32-64[11]
Aspergillus niger32-64[11]
Rhizoctonia solani125[7]
1-Hydroxyphenazine (1-HP) Rhizoctonia solani250[7]
5-Methyl-phenazine-1-carboxylic acid (5MPCA) Lung and breast cancer cellsIC50: 488.7±2.52 nM (lung), 458.6±2.48 nM (breast)[12][13]

Experimental Protocols: Antifungal Susceptibility Testing

The determination of the antifungal activity of phenazine compounds is predominantly carried out using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (Adapted from CLSI M27-A3/M38-A2 and EUCAST E.DEF 7.1/9.1)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against fungi.

1. Preparation of Materials:

  • Fungal Culture: Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to ensure purity and viability.

  • Inoculum Preparation:

    • For yeasts, suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to the final inoculum concentration (0.5-2.5 x 10^3 CFU/mL).

    • For molds, cover the surface of a mature culture with sterile saline and gently scrape the surface with a sterile loop to dislodge conidia. Transfer the suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to the desired concentration using a hemocytometer and dilute in RPMI-1640 medium to the final inoculum concentration (0.4-5 x 10^4 CFU/mL).

  • Antifungal Stock Solution: Prepare a stock solution of the phenazine compound in a suitable solvent (e.g., DMSO).

  • Culture Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0.

  • Microtiter Plates: Use sterile 96-well, U-bottom or flat-bottom microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Prepare two-fold serial dilutions of the phenazine compound in the microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of RPMI-1640 and 100 µL of the fungal inoculum (no antifungal agent).

    • Sterility Control: A well containing 200 µL of RPMI-1640 only (no inoculum or antifungal agent).

  • Incubation: Incubate the plates at a suitable temperature (e.g., 35°C for Candida spp., 28-35°C for molds) for a specified duration (e.g., 24-48 hours for yeasts, 48-96 hours for molds).[14][15]

3. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control.[15] This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).[14]

Mandatory Visualizations

Signaling Pathway: Phenazine-Induced Fungal Cell Death

G cluster_membrane Fungal Cell Membrane cluster_cytosol Cytosol PCA Phenazine-1-Carboxylic Acid (PCA) Mito Mitochondrial Dysfunction PCA->Mito Reduced Membrane Potential MembraneDamage Membrane Damage PCA->MembraneDamage Disruption PCN Phenazine-1-Carboxamide (PCN) ROS Reactive Oxygen Species (ROS) Generation PCN->ROS Induction PYO Pyocyanin (PYO) PYO->ROS Induction Apoptosis Apoptosis ROS->Apoptosis Triggers Mito->ROS Increased Production MembraneDamage->Apoptosis Contributes to

Caption: Proposed signaling pathway for phenazine-induced fungal cell death.

Experimental Workflow: Antifungal Phenazine Discovery and Evaluation

G cluster_discovery Discovery Phase cluster_screening Screening & Identification cluster_evaluation Quantitative Evaluation Isolation Isolation of Phenazine-Producing Bacteria Fermentation Bacterial Fermentation Isolation->Fermentation Extraction Extraction of Phenazine Compounds Fermentation->Extraction Screening Antifungal Activity Screening (e.g., Agar Diffusion) Extraction->Screening Purification Purification of Active Compounds (e.g., HPLC) Screening->Purification Identification Structural Elucidation (e.g., NMR, MS) Purification->Identification MIC MIC Determination (Broth Microdilution) Identification->MIC Mechanism Mechanism of Action Studies MIC->Mechanism Toxicity In Vitro/In Vivo Toxicity Assessment Mechanism->Toxicity

Caption: Experimental workflow for the discovery and evaluation of antifungal phenazines.

Comparative Analysis of Antifungal Mechanisms

Phenazine compounds exert their antifungal effects through a variety of mechanisms, often involving the generation of reactive oxygen species (ROS) and the disruption of cellular homeostasis.

  • Phenazine-1-Carboxylic Acid (PCA): The antifungal action of PCA is multifaceted. It has been shown to cause malformations in mycelial development, damage fungal cell membranes, and reduce the mitochondrial membrane potential.[3][16] This disruption of mitochondrial function leads to an increase in intracellular ROS levels, ultimately triggering cell death.[3][16]

  • Pyocyanin (PYO): Pyocyanin is a redox-active molecule that can undergo oxidation-reduction cycling within the fungal cell. This process leads to the production of superoxide and hydrogen peroxide, potent ROS that cause oxidative stress and damage to cellular components.

  • Phenazine-1-Carboxamide (PCN): The antifungal mechanism of PCN also involves the induction of ROS production, which leads to hyperpolarization of the mitochondrial membrane and subsequent apoptosis, or programmed cell death.[11] Evidence for apoptosis includes the externalization of phosphatidylserine, DNA fragmentation, and chromatin condensation.[11]

  • 5-Methyl-phenazine-1-carboxylic acid (5MPCA): This phenazine derivative exhibits a unique mechanism. It is proposed that 5MPCA can be covalently modified by amino acids within the fungal cell, leading to the accumulation of red-pigmented derivatives.[17] These modified compounds can then be reduced by NADH and subsequently oxidized by oxygen, a reaction that generates ROS and contributes to fungal cell death.[17] The covalent binding of 5MPCA is thought to enhance its accumulation within the target cells, increasing its toxicity compared to other phenazines like pyocyanin.[17]

References

Safety Operating Guide

Proper Disposal of 1,6-Dimethoxyphenazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1,6-Dimethoxyphenazine, a compound that is harmful if swallowed and toxic to aquatic life. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator for dusts is recommended.

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is Precautionary Statement P501: "Dispose of contents/container to an approved waste disposal plant."[1] This means the chemical waste should never be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Collection and Segregation:

  • Designate a Hazardous Waste Accumulation Area:

    • Establish a specific, clearly marked area in the laboratory for the collection of this compound waste.[1] This area should be away from drains and general work areas.

  • Select an Appropriate Waste Container:

    • Use a chemically compatible, leak-proof container with a secure screw-on cap.[2] The original manufacturer's container is often a suitable choice.[3]

    • Ensure the container is in good condition, free from cracks or rust.

  • Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]

    • List all components of the waste mixture, including solvents and their approximate percentages.

    • Indicate the associated hazards (e.g., "Toxic," "Harmful").

    • Record the date when waste was first added to the container.

  • Waste Segregation:

    • Store the this compound waste container segregated from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent dangerous reactions.[1]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[2]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[1]

    • Use secondary containment, such as a tray or bin, to capture any potential leaks.[2]

Disposal of Contaminated Materials:

  • Solid Waste: Items such as contaminated gloves, absorbent paper, and weighing boats should be double-bagged in clear plastic bags, labeled as "Hazardous Waste" with the chemical name, and placed in the designated solid waste stream for hazardous materials.[2]

  • Empty Containers: "Empty" containers that held this compound must be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol, methanol, DMF, or DMSO, in which this compound is soluble).[3] Collect the rinsate as hazardous waste. After triple-rinsing, the container may be disposed of in accordance with institutional guidelines, which may allow for disposal as non-hazardous waste.[4]

  • Solutions: Solutions containing this compound should be collected in a designated liquid hazardous waste container, following the labeling and segregation procedures outlined above.

III. Institutional Waste Disposal Procedures

Once the waste container is full or has reached the accumulation time limit set by your institution (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5]

IV. Quantitative Data and Compliance

While specific disposal limits for this compound are not broadly published, laboratories must adhere to the quantitative limits for hazardous waste accumulation established by regulatory bodies and their host institution. Researchers should consult their EHS department for specific guidance.

ParameterGuidelineSource
EPA Hazardous Waste Status Considered hazardous due to toxicity.Institutional EHS Department
RCRA Waste Codes To be determined by the waste generator based on characteristics and any listed waste criteria.Institutional EHS Department
Accumulation Time Limit Typically not to exceed 90 days from the start of accumulation.[2]
Maximum Accumulation Volume Varies by generator status; consult institutional guidelines (e.g., up to 55 gallons for large generators).[2]
Drain Disposal Strictly Prohibited due to aquatic toxicity.[6]
Trash Disposal Strictly Prohibited for the chemical itself and non-decontaminated containers.American Chemical Society Guidelines

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select Labeled, Compatible Hazardous Waste Container ppe->container Step 2 add_waste Add Waste to Container (Do not overfill) container->add_waste Step 3 segregate Store in Designated Satellite Accumulation Area (SAA) add_waste->segregate Step 4 incompatible Segregate from Incompatible Chemicals segregate->incompatible Step 5 full Container Full or Time Limit Reached? incompatible->full Step 6 full->add_waste No contact_ehs Contact Institutional EHS for Pickup full->contact_ehs Yes end Disposed by Licensed Waste Contractor contact_ehs->end Step 7

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1,6-Dimethoxyphenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1,6-Dimethoxyphenazine. The following procedures are based on available data for closely related phenazine compounds and general laboratory safety best practices. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for definitive guidance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The required level of protection may vary based on the experimental scale and specific procedures.

PPE CategoryMinimum RequirementRecommended for Large Quantities or Spills
Hand Protection Nitrile glovesChemical-resistant gloves (e.g., butyl rubber) with documented breakthrough times for similar compounds. Double gloving is recommended.
Eye Protection Safety glasses with side shieldsChemical splash goggles or a full-face shield.
Body Protection Laboratory coatChemical-resistant apron or coveralls.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.NIOSH-approved respirator with organic vapor cartridges if dust or aerosols are generated, or if working in a poorly ventilated space.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.

  • Ensure easy access to an eyewash station and safety shower.

General Handling:

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated PPE: Dispose of in a designated, sealed hazardous waste container.

  • Solid Waste: Collect in a labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols and Safety Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Assess Task small_quantities Handling Small Quantities (e.g., <1g in fume hood) start->small_quantities Routine Weighing/ Solution Prep large_quantities Handling Large Quantities (e.g., >1g) or Potential for Aerosolization start->large_quantities Bulk Handling or Risk of Dust/Aerosol spill_response Spill Cleanup start->spill_response Accidental Release ppe_standard Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses small_quantities->ppe_standard ppe_enhanced Enhanced PPE: - Chemical Resistant Apron/Coveralls - Double Gloves (Nitrile) - Chemical Splash Goggles large_quantities->ppe_enhanced ppe_respiratory Add Respiratory Protection: - NIOSH-approved respirator with organic vapor cartridges large_quantities->ppe_respiratory spill_response->ppe_enhanced spill_response->ppe_respiratory

PPE Selection Workflow

Donning_Doffing_Procedure PPE Donning and Doffing Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Eye Protection don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Eye Protection doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if required) doff3->doff4

PPE Donning and Doffing Sequence

Disposal_Workflow Disposal Plan for Contaminated Materials start Material Contaminated with this compound solid_waste Solid Waste (Gloves, Weigh Paper, etc.) start->solid_waste liquid_waste Liquid Waste (Solvents, Reaction Mixtures) start->liquid_waste sharps_waste Contaminated Sharps (Needles, Glassware) start->sharps_waste solid_container Seal in Labeled Hazardous Waste Bag/Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Puncture-Resistant Sharps Container sharps_waste->sharps_container disposal Arrange for Hazardous Waste Pickup solid_container->disposal liquid_container->disposal sharps_container->disposal

Disposal Workflow for Contaminated Materials

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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